molecular formula C17H29NO B12932584 N-decyl-4-methoxyaniline CAS No. 733-40-4

N-decyl-4-methoxyaniline

Cat. No.: B12932584
CAS No.: 733-40-4
M. Wt: 263.4 g/mol
InChI Key: JJBKULCJBJQXRA-UHFFFAOYSA-N
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Description

N-decyl-4-methoxyaniline is a useful research compound. Its molecular formula is C17H29NO and its molecular weight is 263.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

733-40-4

Molecular Formula

C17H29NO

Molecular Weight

263.4 g/mol

IUPAC Name

N-decyl-4-methoxyaniline

InChI

InChI=1S/C17H29NO/c1-3-4-5-6-7-8-9-10-15-18-16-11-13-17(19-2)14-12-16/h11-14,18H,3-10,15H2,1-2H3

InChI Key

JJBKULCJBJQXRA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNC1=CC=C(C=C1)OC

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Physicochemical Properties of N-decyl-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Physical Properties of 4-Methoxyaniline (Parent Compound)

The following table summarizes the key physical properties of 4-methoxyaniline. These values provide a baseline for understanding the physicochemical characteristics of the core molecular structure.

PropertyValueSource(s)
Molecular Formula C₇H₉NO[1][2]
Molecular Weight 123.15 g/mol [1][3][4]
Appearance White to reddish or gray-brown crystalline solid[1][3]
Melting Point 56-60 °C[1][3][4][5]
Boiling Point 240-243 °C[1][3][5]
Density ~1.06 - 1.07 g/cm³[1][5][6][7]
Solubility in Water Slightly soluble (21 g/L at 20 °C)[7][8]
Solubility in Organic Solvents Soluble in ethanol, diethyl ether, acetone, and benzene[1][3][7]
pKa 5.34 (at 25 °C)[7][8]
Refractive Index ~1.556[6][7][8]

Experimental Protocols for Determining Physical Properties

The following are generalized experimental protocols for determining the key physical properties of organic compounds like N-decyl-4-methoxyaniline.

Melting Point Determination (Capillary Method)

This method is suitable for crystalline solids.[9][10][11]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • A small amount of the dry, finely powdered sample is packed into the sealed end of a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.

  • The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the melting point is approached.

  • The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts are recorded as the melting point range. A narrow melting range (0.5-1 °C) is indicative of a pure compound.[10]

Boiling Point Determination (Micro Method)

This method is suitable for small quantities of liquid samples.[12][13][14]

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath or aluminum block)

Procedure:

  • A small volume of the liquid sample (a few milliliters) is placed in the small test tube.

  • A capillary tube, with its sealed end uppermost, is placed inside the test tube containing the liquid.

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb, and immersed in a heating bath.

  • The bath is heated gradually. As the boiling point is approached, a continuous stream of bubbles will emerge from the open end of the capillary tube.

  • The heat source is removed, and the liquid is allowed to cool.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point of the sample.

Solubility Determination

This protocol provides a qualitative assessment of a compound's solubility in various solvents.[15][16][17][18]

Apparatus:

  • Small test tubes

  • Vortex mixer (optional)

  • A range of solvents (e.g., water, ethanol, diethyl ether, hexane, 5% aq. HCl, 5% aq. NaOH)

Procedure:

  • Approximately 25 mg of the solid compound or 0.05 mL of the liquid compound is placed into a small test tube.

  • 0.75 mL of the chosen solvent is added in small portions.

  • After each addition, the test tube is shaken vigorously for a set period (e.g., 60 seconds).[16]

  • The compound is classified as "soluble" if it dissolves completely, "partially soluble" if some but not all of the compound dissolves, and "insoluble" if no significant dissolution is observed.

  • This procedure is repeated with a range of solvents of varying polarities and pH to build a solubility profile.

Signaling Pathways and Experimental Workflows

A comprehensive search of available scientific literature did not yield any specific information regarding signaling pathways or established experimental workflows in which this compound is directly implicated. Consequently, the mandatory visualization of these aspects using Graphviz could not be fulfilled.

Synthesis of N-Alkylated Anilines

While a specific protocol for the synthesis of this compound was not found, a general approach for the N-alkylation of anilines involves the reaction of the aniline with an alkyl halide or an alcohol under various catalytic conditions.[19][20][21][22] One common laboratory-scale synthesis would be a nucleophilic substitution reaction between 4-methoxyaniline and a decyl halide (e.g., 1-bromodecane).

Below is a conceptual workflow for such a synthesis.

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product 4-Methoxyaniline 4-Methoxyaniline Reaction_Vessel Reaction Vessel (Heated) 4-Methoxyaniline->Reaction_Vessel Decyl_Halide Decyl Halide (e.g., 1-Bromodecane) Decyl_Halide->Reaction_Vessel Base Base (e.g., K2CO3) Base->Reaction_Vessel Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction_Vessel Extraction Aqueous Extraction Reaction_Vessel->Extraction Drying Drying of Organic Layer (e.g., with Na2SO4) Extraction->Drying Filtration Filtration Drying->Filtration Solvent_Removal Solvent Removal (Rotary Evaporation) Filtration->Solvent_Removal Chromatography Column Chromatography Solvent_Removal->Chromatography Product This compound Chromatography->Product

Caption: Conceptual workflow for the synthesis of this compound.

References

Solubility of N-decyl-4-methoxyaniline in common organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

However, this guide provides a comprehensive framework and standardized methodologies that researchers, scientists, and drug development professionals can employ to determine the solubility of N-decyl-4-methoxyaniline or similar compounds. The following sections detail a standard experimental workflow, present a template for data organization, and visualize the procedural logic and key influencing factors.

Data Presentation: Solubility of this compound

The following table structure is recommended for the clear and concise presentation of solubility data. This format allows for easy comparison of solubility across different organic solvents at specified temperatures.

Table 1: Solubility of this compound in Common Organic Solvents at 25°C (77°F)

Solvent ClassSolventSolubility ( g/100 mL)Molar Solubility (mol/L)Observations
Alcohols MethanolData not availableData not available
EthanolData not availableData not available
IsopropanolData not availableData not available
Ketones AcetoneData not availableData not available
Methyl Ethyl KetoneData not availableData not available
Esters Ethyl AcetateData not availableData not available
Ethers Diethyl EtherData not availableData not available
Tetrahydrofuran (THF)Data not availableData not available
Aromatic Hydrocarbons TolueneData not availableData not available
XyleneData not availableData not available
Halogenated Solvents DichloromethaneData not availableData not available
ChloroformData not availableData not available

Experimental Protocols: Determining Solubility

A widely accepted method for determining the solubility of a solid compound in an organic solvent is the isothermal shake-flask method. This procedure involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

1. Materials and Equipment:

  • This compound (solute)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

2. Procedure:

  • Preparation of Supersaturated Solutions: For each solvent, add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle. Alternatively, centrifuge the samples to expedite the separation of the solid and liquid phases.

  • Sample Extraction and Dilution: Carefully extract a known volume of the clear supernatant using a pipette. To prevent any undissolved solids from being transferred, it is advisable to use a syringe filter. Dilute the extracted sample gravimetrically or volumetrically with a suitable solvent to a concentration within the analytical instrument's linear range.

  • Quantification: Analyze the diluted samples using a calibrated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

  • Calculation: Based on the measured concentration and the dilution factor, calculate the solubility of the compound in the original solvent. Express the results in appropriate units, such as g/100 mL or mol/L.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of a compound like this compound.

G prep Preparation of Supersaturated Solution equil Equilibration (Constant Temperature) prep->equil Excess Solute in Known Volume of Solvent sep Phase Separation (Settling/Centrifugation) equil->sep 24-48h Agitation extract Sample Extraction & Filtration sep->extract Clear Supernatant quant Quantification (HPLC/UV-Vis) extract->quant Diluted Aliquot calc Solubility Calculation quant->calc Concentration Data

Caption: Experimental workflow for determining the solubility of this compound.

G solubility Solubility of This compound solute_props Solute Properties (Polarity, H-bonding) solute_props->solubility solvent_props Solvent Properties (Polarity, Dielectric Constant) solvent_props->solubility temp Temperature temp->solubility pressure Pressure (Mainly for Gases) pressure->solubility

Caption: Key factors influencing the solubility of an organic compound.

N-decyl-4-methoxyaniline: A Synthetic Compound, Not a Known Natural Product

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature, there is no evidence to suggest that N-decyl-4-methoxyaniline is a naturally occurring compound isolated from any terrestrial or marine source. Current data indicates that this molecule is a synthetic product available from chemical suppliers.

This technical guide addresses the characterization of this compound, acknowledging its synthetic origin. While the initial request focused on its isolation as a natural product, the absence of such findings necessitates a pivot to its synthesis and known properties. This information is crucial for researchers, scientists, and drug development professionals who may be interested in its potential biological activities or its use as a chemical intermediate.

Chemical and Physical Properties

This compound is a secondary amine featuring a decyl chain and a 4-methoxyphenyl group attached to the nitrogen atom. Its chemical structure and properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₇H₂₉NOPubChem
Molecular Weight 263.42 g/mol PubChem
Appearance Not specified in literature-
Melting Point Not specified in literature-
Boiling Point Not specified in literature-
Solubility Not specified in literature-

Synthesis of this compound

While a specific, detailed laboratory synthesis protocol for this compound is not available in the searched literature, it can be readily synthesized through standard organic chemistry reactions. A common and effective method for the synthesis of such N-alkylated anilines is the reductive amination of an aldehyde with an amine.

The logical synthetic pathway would involve the reaction of 4-methoxyaniline with decanal . This two-step, one-pot reaction typically proceeds via the formation of an intermediate imine, which is then reduced to the final secondary amine product.

A generalized experimental workflow for this synthesis is depicted in the following diagram:

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product 4-methoxyaniline 4-methoxyaniline Mixing Mixing and Reaction 4-methoxyaniline->Mixing decanal decanal decanal->Mixing Solvent Solvent Solvent->Mixing Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃, NaBH₄) Reducing_Agent->Mixing Workup Aqueous Workup & Extraction Mixing->Workup Purification Column Chromatography Workup->Purification This compound This compound Purification->this compound

Figure 1: Generalized workflow for the synthesis of this compound.
Experimental Protocol: A Representative Reductive Amination

The following is a generalized protocol based on standard laboratory procedures for reductive amination. Specific quantities and reaction times would need to be optimized.

  • Reaction Setup: To a round-bottom flask, add 4-methoxyaniline (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Aldehyde Addition: Add decanal (1.0-1.2 eq) to the solution.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Once imine formation is significant, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃; 1.5 eq) portion-wise.

  • Reaction Completion: Allow the reaction to stir at room temperature overnight or until completion is confirmed by TLC.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Characterization of this compound

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques.

TechniqueExpected Observations
¹H NMR - Aromatic protons of the 4-methoxyphenyl group (two doublets).- A singlet for the methoxy group protons.- A triplet for the methyl group of the decyl chain.- Multiplets for the methylene groups of the decyl chain.- A triplet for the methylene group attached to the nitrogen.- A broad singlet for the N-H proton.
¹³C NMR - Aromatic carbons of the 4-methoxyphenyl group.- A carbon signal for the methoxy group.- Carbon signals for the decyl chain.
Mass Spec. The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound.
FT-IR - N-H stretching vibration.- C-H stretching vibrations (aromatic and aliphatic).- C=C stretching vibrations of the aromatic ring.- C-O stretching of the methoxy group.- C-N stretching vibration.

Potential Signaling Pathways and Biological Activities

There is no specific information in the scientific literature regarding the biological activity or involvement in signaling pathways of this compound. However, the structural motif of a long-chain N-alkylaniline suggests potential for interaction with biological membranes due to its amphipathic nature.

Should this compound be investigated for its biological effects, a general workflow for screening and target identification could be implemented as follows:

G Compound This compound Cell_Assay Cell-Based Assays (e.g., cytotoxicity, proliferation) Compound->Cell_Assay Phenotypic_Screening Phenotypic Screening Compound->Phenotypic_Screening Target_ID Target Identification (e.g., affinity chromatography, proteomics) Cell_Assay->Target_ID Phenotypic_Screening->Target_ID Pathway_Analysis Signaling Pathway Analysis (e.g., Western blot, RNA-seq) Target_ID->Pathway_Analysis Lead_Optimization Lead Optimization Pathway_Analysis->Lead_Optimization

Figure 2: A logical workflow for investigating the biological activity of a synthetic compound.

Thermochemical Properties of N-Substituted Anilines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key thermochemical properties of N-substituted anilines. Understanding these properties is crucial for applications ranging from synthetic chemistry to drug development, where factors like compound stability, reactivity, and solubility are paramount. This document summarizes essential quantitative data, details common experimental protocols for their determination, and visualizes complex workflows and relationships.

Core Thermochemical Data

The following tables summarize critical thermochemical data for aniline and various N-substituted derivatives. These values are essential for predicting reaction outcomes, understanding bond stabilities, and modeling physical behavior such as volatility.

Enthalpies of Formation, Vaporization, and Fusion

The standard molar enthalpy of formation (ΔfH°(g)) in the gaseous state is a fundamental measure of a molecule's stability. The enthalpies of vaporization (ΔvapH°) and fusion (ΔfusH°) are critical for understanding phase transitions, which directly impacts properties like solubility and purification processes.

CompoundΔfH°(l or cr) (kJ/mol)ΔvapH° or ΔsubH° (kJ/mol)ΔfH°(g) (kJ/mol)ΔfusH° (kJ/mol)Reference
Aniline31.03 ± 0.64 (l)55.8 ± 0.487.1 ± 0.710.5[1][2]
2-Ethylaniline-54.3 ± 1.5 (l)51.9 ± 0.4-2.4 ± 1.6-[3]
2-Isopropylaniline-83.1 ± 1.5 (l)54.3 ± 0.3-28.8 ± 1.5-[3]
2-tert-Butylaniline-123.6 ± 2.0 (l)56.6 ± 0.4-67.0 ± 2.0-[3]
2,6-Dimethylaniline-53.5 ± 1.2 (l)51.6 ± 0.3-1.9 ± 1.213.9[3]
2,6-Diethylaniline-132.8 ± 2.0 (l)59.1 ± 0.4-73.7 ± 2.0-[3]
2,6-Diisopropylaniline-203.8 ± 2.4 (l)63.8 ± 0.5-140.0 ± 2.516.2[3]
2,4,6-Tri-tert-butylaniline-315.4 ± 4.4 (cr)98.7 ± 1.2 (sub)-216.7 ± 4.621.3[3]
Diphenylamine-76.6 ± 2.1 (sub)212.4 ± 2.118.6[4]

Note: (l) denotes liquid, (cr) denotes crystal, (g) denotes gas, (sub) denotes sublimation. All values at T = 298.15 K.

Bond Dissociation Energies (BDEs)

The N-H bond dissociation energy is a critical parameter for evaluating the antioxidant potential of anilines and their susceptibility to hydrogen abstraction reactions. Substituents on the aromatic ring can significantly alter this value.

CompoundN-H BDE (kcal/mol)MethodReference
Aniline89.1 - 92.3Experimental (PR, PC, EM)[5]
Aniline88.0 ± 1.0Thermodynamic Cycle (DMSO)[6]
4-Methoxyaniline83.6 ± 1.1Thermodynamic Cycle (DMSO)[6]
4-Methylaniline86.4 ± 1.0Thermodynamic Cycle (DMSO)[6]
4-Chloroaniline88.5 ± 1.0Thermodynamic Cycle (DMSO)[6]
4-Cyanoaniline92.6 ± 1.0Thermodynamic Cycle (DMSO)[6]
4-Nitroaniline95.0 ± 1.1Thermodynamic Cycle (DMSO)[6]
N-Methylaniline (N-H bond)86.1Calculation[7]
Diphenylamine (N-H bond)87.2 ± 1.0Thermodynamic Cycle (DMSO)[6]

Note: To convert kcal/mol to kJ/mol, multiply by 4.184. Methods: PR = Pulse Radiolysis, PC = Photoacoustic Calorimetry, EM = Electrochemical Measurement.

Experimental Protocols

Accurate determination of thermochemical properties relies on precise experimental techniques. The methodologies for three key techniques are detailed below.

Combustion Calorimetry for Enthalpy of Formation

This is the primary method for determining the standard enthalpy of formation of organic compounds.[3][8] The process involves the complete combustion of a sample in a high-pressure oxygen environment and measuring the heat evolved.

Methodology:

  • Sample Preparation: The liquid or solid aniline derivative is accurately weighed (to 0.1 mg) and encapsulated. Volatile and hygroscopic liquids are often sealed in polyethylene bulbs.[3]

  • Calorimeter Setup: The experiment is conducted in a bomb calorimeter, which is a constant-volume device. The bomb containing the sample is placed inside a jacket filled with a known mass of water. The energy equivalent of the calorimeter is determined beforehand by combusting a standard reference material, such as benzoic acid.[9][10]

  • Combustion: The bomb is filled with high-purity oxygen to a pressure of approximately 3 MPa. The sample is ignited using a cotton fuse and a platinum wire.

  • Temperature Measurement: The temperature of the water in the jacket is monitored with high precision (e.g., using a platinum resistance thermometer) before, during, and after combustion to determine the temperature change (ΔT).

  • Analysis of Products: After combustion, the gaseous products are analyzed for CO₂ content to confirm complete combustion. The liquid phase in the bomb is titrated to determine the amount of nitric acid formed from the nitrogen in the sample.[9][11]

  • Calculation:

    • The total heat released (q) is calculated from the temperature change and the energy equivalent of the calorimeter.

    • Corrections are applied for the heat of combustion of the fuse and the formation of nitric acid.

    • The resulting energy of combustion at constant volume (ΔcU°) is corrected to standard state conditions (Washburn corrections) to account for the deviation of the initial and final states from ideality.[8][11]

    • The standard enthalpy of combustion (ΔcH°) is calculated from ΔcU°.

    • Finally, the standard enthalpy of formation (ΔfH°) is determined using Hess's Law, with the known standard enthalpies of formation of the combustion products (CO₂(g) and H₂O(l)).

G cluster_prep Preparation cluster_exp Experiment cluster_calc Calculation prep 1. Sample Weighed & Encapsulated load 3. Bomb Assembled & Charged with O₂ prep->load calib 2. Calorimeter Calibration (e.g., Benzoic Acid) dcu 8. ΔcU° Calculated calib->dcu ignite 4. Sample Ignited load->ignite measure 5. Temperature Change (ΔT) Recorded ignite->measure analyze 6. Combustion Products Analyzed (CO₂, HNO₃) measure->analyze washburn 7. Corrections Applied (Fuse, HNO₃, Washburn) analyze->washburn washburn->dcu dch 9. ΔcH° Calculated dcu->dch dfh 10. ΔfH° Calculated (Hess's Law) dch->dfh

Workflow for Combustion Calorimetry.
Vapor Pressure Measurement for Enthalpy of Vaporization

The enthalpy of vaporization can be determined by measuring the vapor pressure of a substance at different temperatures.[3] The Clausius-Clapeyron equation relates these three quantities.

Methodology (Flow System):

  • Saturation: A stream of an inert carrier gas (e.g., nitrogen) is passed at a known flow rate through the N-substituted aniline sample maintained at a constant temperature (T). The gas becomes saturated with the vapor of the compound.

  • Condensation: The gas mixture is then passed through a cold trap (e.g., cooled with liquid nitrogen) where the aniline derivative condenses and is collected.

  • Quantification: The mass (m) of the condensed substance is determined gravimetrically. The total volume (V) of the carrier gas that passed through is measured.

  • Vapor Pressure Calculation: Assuming ideal gas behavior, the partial pressure (p) of the substance at temperature T is calculated using the ideal gas law: p = (m/M) * RT/V, where M is the molar mass and R is the ideal gas constant.

  • Temperature Dependence: The procedure is repeated at several different temperatures.

  • Enthalpy of Vaporization Calculation: The enthalpy of vaporization (ΔvapH°) is derived from the slope of a plot of ln(p) versus 1/T, according to the Clausius-Clapeyron equation: d(ln p)/d(1/T) = -ΔvapH°/R.

Thermodynamic Cycle for Bond Dissociation Energy

For many complex molecules, direct measurement of gas-phase BDEs is difficult. An alternative is to use a thermodynamic cycle (often called a Bordwell cycle) that combines measurements made in a solvent, typically dimethyl sulfoxide (DMSO).[6]

Methodology:

  • Equilibrium Acidity (pKHA): The pKHA of the N-H bond of the aniline is measured in DMSO. This value quantifies the free energy change for the deprotonation reaction: ArNH₂ ⇌ ArNH⁻ + H⁺.

  • Oxidation Potential (Eox(A⁻)): The one-electron oxidation potential of the resulting anilide anion (ArNH⁻) is measured, usually by cyclic voltammetry. This corresponds to the process: ArNH⁻ ⇌ ArNH• + e⁻.

  • Calculation: The N-H BDE in solution is calculated using the following equation, where C is a constant related to the free energy of the hydrogen atom in solution: BDE = 1.37 * pKHA + 23.06 * Eox(A⁻) + C

  • Gas-Phase Conversion: The solution-phase BDE can be converted to a gas-phase value by accounting for the solvation energies of the species involved, although often the solution-phase values themselves are used for comparative studies.

G A ArNH (solv) B ArN• (solv) + H• (solv) A->B BDE(solv) C ArN⁻ (solv) + H⁺ (solv) A->C ΔG°acid = 2.303RT(pKa) D ArN• (solv) + H⁺ (solv) + e⁻ B->D ΔG°ox(H•) C->D ΔG°ox = F * Eox(A⁻)

Thermodynamic cycle for BDE determination.

References

Electronic Properties of N-alkylanilines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electronic properties of N-alkylanilines. N-alkylanilines are a class of aromatic amines that are of significant interest in materials science and drug development due to their tunable electronic characteristics. This document details their synthesis, electronic properties, and the experimental and computational methods used for their characterization. Furthermore, it explores their relevance in drug development, particularly as enzyme inhibitors.

Quantitative Data on Electronic Properties

The electronic properties of N-alkylanilines are significantly influenced by the nature of the alkyl substituent on the nitrogen atom and any substituents on the aromatic ring. These properties can be quantified through various experimental and computational methods.

Redox Potentials

The redox potentials of N-alkylanilines, which indicate the ease with which they can be oxidized, are crucial for applications in conducting polymers and for understanding their metabolic pathways. These are typically determined by cyclic voltammetry.

CompoundOxidation Potential (Epa vs. Ag/AgCl)Solvent/ElectrolyteReference
Aniline+0.92 V0.1 M H₂SO₄[1]
N-methylaniline+0.80 VAcetonitrile/0.1 M LiClO₄[2]
N-ethylanilineNot specifiedNot specified
N-propylanilineNot specifiedNot specified
N-butylaniline+0.75 VAcetonitrile/0.1 M LiClO₄[2]

Note: Direct comparative data for a full homologous series under identical conditions is limited in the literature. The provided data is from different sources and conditions.

Ionization Potentials and HOMO/LUMO Energies

The ionization potential (IP) is the energy required to remove an electron from a molecule, and it is experimentally determined using techniques like photoelectron spectroscopy. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are typically calculated using computational methods and are related to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability[3][4].

CompoundAdiabatic Ionization Energy (eV)HOMO Energy (eV) (Calculated)LUMO Energy (eV) (Calculated)HOMO-LUMO Gap (eV) (Calculated)
Aniline7.72-5.48-0.115.37
N-methylaniline7.34[5][6]-5.25-0.045.21
N-ethylaniline7.25-5.190.015.20
N-propylanilineNot specifiedNot specifiedNot specifiedNot specified
N-butylanilineNot specifiedNot specifiedNot specifiedNot specified

Experimental Protocols

Synthesis of N-methylaniline

Reaction: Aniline + Methylating Agent → N-methylaniline

Materials:

  • Aniline

  • Dimethyl sulfate

  • Sodium hydroxide solution (30%)

  • Benzene

  • Water

  • Ice bath

  • Stirring apparatus

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Prepare a mixed solution of aniline and water in a flask and cool it to below 10°C using an ice bath.

  • Slowly add dimethyl sulfate dropwise to the stirred solution.

  • After the addition is complete, continue stirring for 1 hour.

  • Add 30% sodium hydroxide solution dropwise to the reaction mixture.

  • The mixture will separate into two layers. The upper layer is the organic phase containing the product.

  • Extract the lower aqueous layer with benzene.

  • Combine the organic phase and the benzene extract.

  • Recover the benzene by distillation. The remaining oil is a mixture of aniline, N-methylaniline, and N,N-dimethylaniline.

  • Further purification can be achieved by fractional distillation.

Cyclic Voltammetry (CV) of N-alkylanilines

Objective: To determine the oxidation potential of an N-alkylaniline.

Materials and Equipment:

  • Potentiostat

  • Three-electrode cell:

    • Working electrode (e.g., glassy carbon or platinum)

    • Reference electrode (e.g., Ag/AgCl)

    • Counter electrode (e.g., platinum wire)

  • N-alkylaniline sample

  • Solvent (e.g., acetonitrile)

  • Supporting electrolyte (e.g., 0.1 M lithium perchlorate, LiClO₄)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Prepare a solution of the N-alkylaniline (typically 1-10 mM) in the chosen solvent containing the supporting electrolyte.

  • Assemble the three-electrode cell with the electrodes immersed in the solution.

  • Purge the solution with an inert gas for 10-15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.

  • Set the parameters on the potentiostat:

    • Initial and final potentials (e.g., scanning from 0 V to +1.5 V vs. Ag/AgCl).

    • Scan rate (e.g., 100 mV/s).

  • Run the cyclic voltammogram, which will plot the current response as a function of the applied potential.

  • The potential at the peak of the oxidation wave is the anodic peak potential (Epa), which corresponds to the oxidation potential of the N-alkylaniline.

UV-Visible (UV-Vis) Spectroscopy of Aromatic Amines

Objective: To obtain the UV-Vis absorption spectrum of an N-alkylaniline.

Materials and Equipment:

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • N-alkylaniline sample

  • Solvent (e.g., ethanol, acetonitrile)

Procedure:

  • Prepare a dilute solution of the N-alkylaniline in the chosen solvent. The concentration should be adjusted so that the maximum absorbance is within the linear range of the instrument (typically below 1.5).

  • Fill a quartz cuvette with the pure solvent to be used as a blank.

  • Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

  • Rinse the sample cuvette with the N-alkylaniline solution and then fill it.

  • Place the sample cuvette in the spectrophotometer.

  • Scan a range of wavelengths (e.g., 200-400 nm) and record the absorbance spectrum.

  • The wavelength of maximum absorbance (λmax) is a characteristic property of the molecule.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_application Application/Analysis synthesis Synthesis of N-alkylaniline purification Purification (e.g., Distillation) synthesis->purification cv Cyclic Voltammetry (Redox Potential) purification->cv uv_vis UV-Vis Spectroscopy (Absorption Spectrum) purification->uv_vis pes Photoelectron Spectroscopy (Ionization Potential) purification->pes computational Computational Modeling (HOMO/LUMO, etc.) purification->computational sar Structure-Activity Relationship (SAR) Analysis cv->sar uv_vis->sar pes->sar computational->sar

Experimental workflow for N-alkylaniline characterization.
Melanogenesis Signaling Pathway and Tyrosinase Inhibition

N-alkylaniline derivatives have been investigated as inhibitors of tyrosinase, a key enzyme in the melanogenesis pathway. The following diagram illustrates the simplified signaling cascade leading to melanin production and the point of inhibition.

Melanogenesis_Pathway uv_radiation UV Radiation keratinocytes Keratinocytes uv_radiation->keratinocytes alpha_msh α-MSH keratinocytes->alpha_msh releases mc1r MC1R alpha_msh->mc1r binds to ac Adenylate Cyclase mc1r->ac activates camp cAMP ac->camp produces pka PKA camp->pka activates creb CREB pka->creb phosphorylates mitf MITF creb->mitf activates transcription of tyrosinase_gene Tyrosinase Gene mitf->tyrosinase_gene activates transcription of tyrosinase Tyrosinase (Enzyme) tyrosinase_gene->tyrosinase translates to tyrosine Tyrosine dopa L-DOPA tyrosine->dopa catalyzed by Tyrosinase dopaquinone Dopaquinone dopa->dopaquinone catalyzed by Tyrosinase melanin Melanin dopaquinone->melanin ... (further steps) inhibitor N-Alkylaniline Derivative (Inhibitor) inhibitor->tyrosinase inhibits

References

The Influence of N-Decylation on the Physicochemical Properties of 4-Methoxyaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyaniline, also known as p-anisidine, is a versatile aromatic amine widely utilized as an intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[1][2] The introduction of an N-alkyl chain, such as a decyl group, can significantly alter the molecule's physicochemical properties, influencing its solubility, lipophilicity, and potential biological activity. This technical guide provides a comprehensive overview of the effects of the decyl chain on the properties of 4-methoxyaniline, including its synthesis, and a comparative analysis of its physicochemical characteristics with related compounds. While experimental data for N-decyl-4-methoxyaniline is limited in publicly available literature, this guide compiles existing data for analogous compounds to infer its properties and provides a detailed, generalized protocol for its synthesis and characterization.

Physicochemical Properties

The addition of a long aliphatic chain like decyl to the nitrogen atom of 4-methoxyaniline is expected to significantly impact its physical properties. The increased molecular weight and the nonpolar nature of the decyl group will lead to a higher boiling point and a lower melting point compared to 4-methoxyaniline and its shorter-chain N-alkyl derivatives. Furthermore, the solubility in polar solvents like water is expected to decrease drastically, while solubility in non-polar organic solvents should increase.[3]

The following table summarizes the known physicochemical data for 4-methoxyaniline and its N-methyl derivative, alongside predicted data for this compound from publicly available databases.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility in Water
4-Methoxyaniline C₇H₉NO123.1556-59[4]240-243[4]Sparingly soluble[5]
N-Methyl-4-methoxyaniline C₈H₁₁NO137.1833-36[6]135-136 (at 19 mmHg)[6]Soluble in Methanol[7]
This compound C₁₇H₂₉NO263.42Predicted: Not AvailablePredicted: 367.9 ± 22.0[8]Predicted: Insoluble

Note: Predicted data is sourced from PubChem and should be confirmed experimentally.[8]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the N-alkylation of 4-methoxyaniline with a decyl halide (e.g., 1-bromodecane) in the presence of a base. This is a common and effective method for the preparation of N-alkylanilines.[9]

Materials:

  • 4-Methoxyaniline

  • 1-Bromodecane

  • Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography elution

Procedure:

  • To a solution of 4-methoxyaniline (1.0 eq.) in acetonitrile or DMF, add potassium carbonate (2.0 eq.) and 1-bromodecane (1.2 eq.).

  • Stir the reaction mixture at 80-100 °C for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Characterization:

The structure and purity of the synthesized this compound can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Predicted Spectroscopic Data

Based on the analysis of related N-alkylanilines, the following are the predicted key signals in the ¹H and ¹³C NMR spectra for this compound.

¹H NMR (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.8d2HAromatic protons ortho to -OCH₃
~6.6d2HAromatic protons ortho to -NH-
~3.75s3H-OCH₃
~3.1t2H-NH-CH ₂-
~1.6m2H-NH-CH₂-CH ₂-
~1.2-1.4m14H-(CH₂)₇-
~0.9t3H-CH₃

¹³C NMR (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~152Aromatic C-OCH₃
~143Aromatic C-NH
~115Aromatic CH ortho to -OCH₃
~114Aromatic CH ortho to -NH
~56-OCH₃
~45-NH-C H₂-
~32, 29, 27, 23-(CH₂)₈-
~14-CH₃

Workflow and Diagrams

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start 4-Methoxyaniline + 1-Bromodecane + Base Reaction N-Alkylation Reaction (80-100 °C, 12-24h) Start->Reaction Workup Aqueous Workup (Extraction & Washing) Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure this compound Purification->Product NMR 1H & 13C NMR Spectroscopy Product->NMR MS Mass Spectrometry Product->MS Analysis Data Analysis & Structure Confirmation NMR->Analysis MS->Analysis

Caption: Synthetic and characterization workflow for this compound.

Conclusion

The introduction of a decyl chain to the nitrogen atom of 4-methoxyaniline is predicted to significantly alter its physicochemical properties, primarily by increasing its lipophilicity and decreasing its aqueous solubility. This modification can be crucial for applications where partitioning into non-polar environments is desired, such as in drug delivery systems or as a lipophilic building block in organic synthesis. The provided generalized experimental protocol offers a reliable method for the synthesis of this compound, and the predicted spectroscopic data serves as a useful reference for its characterization. Further experimental investigation is necessary to precisely quantify the physicochemical properties of this compound and to explore its potential applications in various scientific and industrial fields.

References

Methodological & Application

Synthesis of N-decyl-4-methoxyaniline: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of N-decyl-4-methoxyaniline, a secondary amine with potential applications in organic synthesis, materials science, and as an intermediate in the development of pharmacologically active compounds. Two primary synthetic routes are presented: direct N-alkylation of p-anisidine with decyl bromide and reductive amination of p-anisidine with decanal.

Introduction

This compound is a derivative of p-anisidine, a versatile building block in organic chemistry. The introduction of a long alkyl chain, such as a decyl group, to the nitrogen atom of p-anisidine significantly alters its physicochemical properties, increasing its lipophilicity. This modification can be crucial in the design of molecules with specific biological activities or material properties. The following protocols offer reliable methods for the laboratory-scale synthesis of this compound.

Data Presentation

The following tables summarize the key quantitative data for the reactants and the product involved in the synthesis of this compound.

Table 1: Physicochemical Properties of Key Compounds

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
p-Anisidine4-Methoxyaniline104-94-9C₇H₉NO123.15
Decyl Bromide1-Bromodecane111-25-1C₁₀H₂₁Br221.18
DecanalDecanal112-31-2C₁₀H₂₀O156.27
This compoundThis compound733-40-4C₁₇H₂₉NO263.43[1]

Table 2: Predicted Mass Spectrometry Data for this compound [1]

Adductm/z
[M+H]⁺264.23218
[M+Na]⁺286.21412
[M-H]⁻262.21762

Experimental Protocols

Two effective methods for the synthesis of this compound are detailed below.

Method 1: Direct N-Alkylation

This method involves the direct reaction of p-anisidine with decyl bromide in the presence of a base. This is a classical nucleophilic substitution reaction. To favor mono-alkylation and prevent the formation of the tertiary amine, it is crucial to control the stoichiometry of the reactants.

Reaction Scheme:

Materials:

  • p-Anisidine (1.0 eq)

  • Decyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Potassium iodide (KI), catalytic amount (e.g., 0.1 eq)

  • Acetone or Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-anisidine and anhydrous acetone or DMF.

  • Add anhydrous potassium carbonate and a catalytic amount of potassium iodide to the suspension.

  • Heat the reaction mixture to a gentle reflux (for acetone) or to 80-100 °C (for DMF) with vigorous stirring.

  • Slowly add decyl bromide to the reaction mixture dropwise over 30 minutes.

  • Continue heating the reaction under reflux/at temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting p-anisidine is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid inorganic salts and wash the filter cake with a small amount of acetone or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield pure this compound.

Method 2: Reductive Amination

Reductive amination is an alternative method that often provides higher selectivity for the mono-alkylated product. This two-step, one-pot process involves the formation of an imine intermediate from p-anisidine and decanal, which is then reduced in situ to the desired secondary amine.

Reaction Scheme:

Materials:

  • p-Anisidine (1.0 eq)

  • Decanal (1.05 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq) or Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Methanol or Dichloromethane (DCM), anhydrous

  • Acetic acid (catalytic amount, if needed)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve p-anisidine and decanal in anhydrous methanol or DCM in a round-bottom flask equipped with a magnetic stirrer.

  • If necessary, add a catalytic amount of acetic acid to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Cool the reaction mixture in an ice bath.

  • Slowly and portion-wise, add the reducing agent (sodium borohydride or sodium triacetoxyborohydride) to the reaction mixture. Control the addition to manage any effervescence.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4-12 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of water or saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Direct_N_Alkylation_Workflow start Start reactants Mix p-Anisidine, Base (K2CO3), Catalyst (KI) in Solvent start->reactants add_reagent Add Decyl Bromide reactants->add_reagent react Heat and Stir (Reflux/80-100 °C) add_reagent->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Cool, Filter, Concentrate, Extract, and Dry monitor->workup Complete purify Column Chromatography workup->purify product This compound purify->product

Caption: Workflow for Direct N-Alkylation.

Reductive_Amination_Workflow start Start reactants Mix p-Anisidine and Decanal in Solvent (+/- Acetic Acid) start->reactants imine_formation Stir at RT (Imine Formation) reactants->imine_formation add_reductant Cool and Add Reducing Agent imine_formation->add_reductant reduction Stir at RT (Reduction) add_reductant->reduction monitor Monitor by TLC reduction->monitor monitor->reduction Incomplete workup Quench, Extract, and Dry monitor->workup Complete purify Column Chromatography workup->purify product This compound purify->product

Caption: Workflow for Reductive Amination.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity. Recommended techniques include:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the molecule.

  • Mass Spectrometry: To confirm the molecular weight.

  • FT-IR Spectroscopy: To identify the functional groups present.

  • Melting Point Analysis: To assess the purity of the solid product.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

  • p-Anisidine is toxic and an irritant. Avoid inhalation, ingestion, and skin contact.

  • Decyl bromide is a skin and eye irritant.

  • Sodium borohydride is flammable and reacts with water to produce hydrogen gas. Handle with care and quench slowly.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for the N-alkylation of 4-methoxyaniline with 1-bromodecane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of anilines is a fundamental transformation in organic synthesis, yielding secondary and tertiary amines that are pivotal intermediates in the production of pharmaceuticals, agrochemicals, and dyes. This document provides a detailed protocol for the N-alkylation of 4-methoxyaniline (p-anisidine) with 1-bromodecane to synthesize N-decyl-4-methoxyaniline. The reaction is a nucleophilic aliphatic substitution, which can be efficiently carried out using phase-transfer catalysis (PTC).[1] PTC is a powerful technique that facilitates the reaction between reactants in different phases (typically aqueous and organic), often leading to higher yields, milder reaction conditions, and greater selectivity, minimizing the common issue of over-alkylation.[2] This method is scalable and employs relatively benign inorganic bases, making it a greener alternative to methods requiring strong organic bases.

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

Data Presentation

Table 1: Physicochemical Properties of Reactants and Product

CompoundMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
4-Methoxyaniline123.1557-59243
1-Bromodecane221.19-34239
This compound263.44N/AN/A

Table 2: Comparative Data for N-Alkylation of Anilines under Phase-Transfer Catalysis

Aniline DerivativeAlkyl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
p-AnisidineBenzyl bromideKI (20)K₂CO₃AcetoneReflux--Adapted from[3]
AnilineAllyl bromideTBABK₂CO₃Ethanol/Water70286 (diallyl)[4]
MonoethanolamineDecyl bromideTBABNaOHLiquid-Liquid85-903~70[5]
Indanone derivativeMethyl iodideChiral PTC (10)50% KOHTolueneRT-95[3]

TBAB: Tetrabutylammonium bromide PTC: Phase-Transfer Catalyst

Experimental Protocols

This protocol is adapted from a general procedure for the N-alkylation of substituted anilines.[3]

Materials:

  • 4-Methoxyaniline (p-anisidine)

  • 1-Bromodecane

  • Potassium carbonate (anhydrous)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hexane (for chromatography)

  • Ethyl acetate (for chromatography)

Equipment:

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Glass funnel and filter paper

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

  • Glass chromatography column

Reaction Setup:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxyaniline (1.23 g, 0.01 mol), potassium carbonate (2.76 g, 0.02 mol), and tetrabutylammonium bromide (0.32 g, 0.001 mol).

  • Add 25 mL of toluene and 25 mL of deionized water to the flask.

Reaction Execution:

  • Place the flask in a heating mantle and fit it with a reflux condenser.

  • Begin vigorous stirring to ensure efficient mixing of the two phases.

  • Heat the mixture to 80-90°C.

  • Slowly add 1-bromodecane (2.43 g, 0.011 mol) to the reaction mixture.

  • Continue to heat the reaction mixture at 80-90°C with vigorous stirring.

Reaction Monitoring:

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) as the eluent.

  • The reaction is complete when the starting 4-methoxyaniline spot is consumed.

Work-up:

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Separate the organic layer from the aqueous layer.

  • Wash the organic layer with deionized water (2 x 25 mL) and then with brine (1 x 25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification:

  • Purify the crude product by column chromatography on silica gel.

  • Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Load the crude product onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with pure hexane and gradually increasing the concentration of ethyl acetate).

  • Collect the fractions containing the desired this compound, as identified by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Mandatory Visualization

G cluster_setup Reaction Setup cluster_execution Reaction Execution cluster_workup Work-up cluster_purification Purification cluster_product Final Product A Combine 4-Methoxyaniline, K₂CO₃, and TBAB in Flask B Add Toluene and Water A->B C Heat to 80-90°C with Vigorous Stirring B->C D Add 1-Bromodecane C->D E Continue Heating and Stirring D->E F Cool to Room Temperature E->F G Separate Organic and Aqueous Layers F->G H Wash Organic Layer G->H I Dry and Concentrate H->I J Column Chromatography on Silica Gel I->J K Elute with Hexane/ Ethyl Acetate Gradient J->K L Collect and Combine Pure Fractions K->L M Remove Solvent L->M N This compound M->N

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathways and Logical Relationships

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_catalyst Phase-Transfer Catalyst Base K₂CO₃ Anion CO₃²⁻ PTC TBAB (Q⁺Br⁻) Anion->PTC Anion Exchange Amine 4-Methoxyaniline (R-NH₂) Product This compound (R-NH-R') Amine->Product Nucleophilic Attack AlkylHalide 1-Bromodecane (R'-Br) AlkylHalide->Product PTC_Anion Q⁺...⁻OOCR PTC_Anion->Amine Deprotonation

Caption: Logical relationship in phase-transfer catalyzed N-alkylation.

References

Application Notes and Protocols: N-decyl-4-methoxyaniline as a Precursor for Liquid Crystal Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-decyl-4-methoxyaniline is a key intermediate in the synthesis of thermotropic liquid crystals, particularly for creating calamitic (rod-shaped) mesogens such as Schiff bases and azo compounds. The molecule's structure, featuring a flexible decyl chain and a rigid methoxy-substituted aniline core, provides the necessary combination of molecular ordering and fluidity required for the formation of liquid crystalline phases. The long alkyl chain influences the melting point and the type of mesophase formed (e.g., nematic or smectic), while the polar methoxy group and the aniline nitrogen offer sites for further reaction to build the final liquid crystal molecule.[1][2] These liquid crystals are of significant interest not only for display technologies but also for advanced applications in drug delivery, where they can form ordered structures like cubosomes or hexosomes for controlled release.[3][4][5][6]

Section 1: Synthesis of the Precursor (this compound)

The synthesis of this compound is typically achieved via the N-alkylation of p-anisidine (4-methoxyaniline) with a suitable decyl halide, such as 1-bromodecane.

Experimental Protocol 1: Synthesis of this compound

1. Materials and Reagents:

Reagent Formula Molar Mass ( g/mol ) Quantity Role
p-Anisidine C₇H₉NO 123.15 12.32 g (0.1 mol) Starting Material
1-Bromodecane C₁₀H₂₁Br 221.18 24.33 g (0.11 mol) Alkylating Agent
Potassium Carbonate K₂CO₃ 138.21 27.64 g (0.2 mol) Base
Acetone C₃H₆O 58.08 250 mL Solvent

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | Drying Agent |

2. Procedure:

  • Combine p-anisidine (0.1 mol), potassium carbonate (0.2 mol), and acetone (250 mL) in a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Heat the mixture to reflux with vigorous stirring.

  • Add 1-bromodecane (0.11 mol) dropwise to the refluxing mixture over 30 minutes.

  • Continue refluxing the reaction mixture for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Wash the solid residue with acetone (2 x 30 mL).

  • Combine the filtrate and washings and remove the acetone under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude oil in dichloromethane (150 mL) and wash with water (3 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by vacuum distillation to obtain pure this compound.

Section 2: Synthesis of Schiff Base Liquid Crystals

Schiff bases are readily synthesized by the condensation of an amine with an aldehyde.[7] Here, this compound is reacted with a substituted benzaldehyde, for example, 4-butoxybenzaldehyde, to create a calamitic liquid crystal.

Experimental Protocol 2: Synthesis of N-(4-butoxybenzylidene)-4-methoxy-N-decylaniline

1. Materials and Reagents:

Reagent Formula Molar Mass ( g/mol ) Quantity Role
This compound C₁₇H₂₉NO 263.42 2.63 g (0.01 mol) Precursor
4-Butoxybenzaldehyde C₁₁H₁₄O₂ 178.23 1.78 g (0.01 mol) Reagent
Absolute Ethanol C₂H₅OH 46.07 50 mL Solvent

| Acetic Acid | CH₃COOH | 60.05 | 2-3 drops | Catalyst |

2. Procedure:

  • Dissolve this compound (0.01 mol) and 4-butoxybenzaldehyde (0.01 mol) in absolute ethanol (50 mL) in a 100 mL round-bottom flask.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture in an ice bath to induce crystallization of the product.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from absolute ethanol until a constant melting point is achieved.

  • Dry the purified crystals in a vacuum oven.

Visualization of Synthesis Pathway

G cluster_reactants1 Precursor Reactants cluster_step1 Step 1: N-Alkylation cluster_product1 Precursor cluster_reactants2 LC Reactants cluster_step2 Step 2: Condensation cluster_product2 Final Product p_anisidine p-Anisidine synthesis1 Reflux in Acetone with K₂CO₃ p_anisidine->synthesis1 bromo_decane 1-Bromodecane bromo_decane->synthesis1 precursor This compound synthesis1->precursor synthesis2 Reflux in Ethanol with Acetic Acid precursor->synthesis2 aldehyde 4-Butoxybenzaldehyde aldehyde->synthesis2 liquid_crystal Schiff Base Liquid Crystal synthesis2->liquid_crystal G node_start Start: Define Target Liquid Crystal node_synthesis Synthesis of Precursor and Final LC node_start->node_synthesis node_purification Purification (Recrystallization/ Chromatography) node_synthesis->node_purification node_structural Structural Characterization node_purification->node_structural FT-IR, NMR node_thermal Thermal Analysis node_purification->node_thermal DSC node_optical Optical Analysis node_purification->node_optical POM node_data Data Compilation & Analysis node_structural->node_data node_thermal->node_data node_optical->node_data node_end End: Application Evaluation node_data->node_end G cluster_components Molecular Components cluster_properties Molecular Properties cluster_behavior Macroscopic Behavior c1 Flexible Decyl Chain (C₁₀H₂₁) p2 Intermolecular Forces (van der Waals, Dipole) c1->p2 p3 Molecular Packing c1->p3 c2 Rigid Core (Anisidine-Imine-Phenyl) p1 Anisotropy & Aspect Ratio c2->p1 c2->p2 c3 Terminal Butoxy Chain (OC₄H₉) c3->p1 c3->p2 b1 Formation of Liquid Crystal Mesophase (e.g., Nematic, Smectic) p1->b1 p2->b1 b2 Defined Transition Temperatures (Cr-LC, LC-I) p2->b2 p3->b1 p3->b2

References

Application Notes and Protocols for N-decyl-4-methoxyaniline in Organic Semiconductor Devices

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to N-decyl-4-methoxyaniline

This compound is an organic compound featuring a 4-methoxyaniline core functionalized with a long N-decyl alkyl chain. The electron-donating methoxy group and the nitrogen lone pair make the core electronically rich, suggesting its potential as a p-type or hole-transporting material in organic electronic devices. The decyl chain is expected to enhance its solubility in organic solvents, making it suitable for solution-based fabrication processes like spin-coating and printing, which are advantageous for low-cost, large-area device manufacturing.[1][2]

Potential Applications:

  • Hole-Transporting Layer (HTL) in Perovskite Solar Cells (PSCs): The energy levels of methoxyaniline derivatives are often well-aligned with the valence band of perovskite materials, facilitating efficient hole extraction and transport.[3][4]

  • Active Layer in Organic Field-Effect Transistors (OFETs): As a p-type semiconductor, it could be utilized as the active channel material in OFETs.[5]

  • Interfacial Layer: The molecule's structure may allow it to function as an interfacial modifier to improve charge injection or extraction at electrode-semiconductor interfaces.

Inferred Optoelectronic Properties and Performance of Analogous Compounds

Due to the lack of direct data for this compound, the following table summarizes the performance of various 4-methoxyaniline derivatives used as hole-transporting materials in perovskite solar cells. This data provides a benchmark for the potential performance of this compound.

CompoundDevice ArchitecturePCE (%)Voc (V)Jsc (mA/cm2)FF (%)Ref.
BF-002 (dibenzofuran with methoxyaniline)n-i-p PSC14.20---[3]
BF-003 (dibenzofuran with methoxyaniline)n-i-p PSC14.07---[3]
EtheneTTPA (N,N-di(4-methoxyphenyl)aminophenyl arms on ethene)n-i-p PSC12.77---[6]
Spiro-OMeTAD (benchmark HTM with methoxy groups)n-i-p PSC13.28---[6]
tDBF (oligomer with p-methoxyaniline-substituted dibenzofurans)flexible n-i-p PSC19.46---[4]

Experimental Protocols

Synthesis of this compound

A potential synthetic route to this compound is the N-alkylation of 4-methoxyaniline (p-anisidine) with a decyl halide. A patent has described the synthesis of N-decyl-para-anisidine via alkylation of para-anisidine with aliphatic alcohols in the presence of Raney nickel.[7]

Materials:

  • 4-methoxyaniline (p-anisidine)

  • 1-Bromodecane (or other decyl halide)

  • Sodium carbonate (Na2CO3) or other suitable base

  • Acetonitrile or other suitable solvent

  • Standard laboratory glassware and purification supplies (e.g., rotary evaporator, chromatography column)

Procedure:

  • In a round-bottom flask, dissolve 4-methoxyaniline (1 equivalent) and sodium carbonate (2 equivalents) in acetonitrile.

  • Add 1-bromodecane (1.1 equivalents) to the mixture.

  • Reflux the reaction mixture for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.

  • Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.

Synthesis_of_N_decyl_4_methoxyaniline reagent1 4-Methoxyaniline reaction N-Alkylation reagent1->reaction reagent2 1-Bromodecane reagent2->reaction base Na2CO3 base->reaction solvent Acetonitrile solvent->reaction Reflux product This compound purification Purification (Column Chromatography) reaction->purification purification->product

Synthesis of this compound.
Fabrication of a Bottom-Gate, Top-Contact Organic Field-Effect Transistor (OFET)

This protocol describes a general procedure for fabricating an OFET where this compound could be tested as the active p-type semiconductor.[5][8]

Materials:

  • Heavily doped silicon wafer with a thermally grown SiO2 layer (gate/dielectric)

  • This compound solution in a suitable organic solvent (e.g., chlorobenzene, toluene)

  • Gold (for source/drain electrodes)

  • Substrate cleaning solvents (acetone, isopropanol)

  • (Optional) Self-assembled monolayer (SAM) treatment for the dielectric surface (e.g., octadecyltrichlorosilane - OTS)

Procedure:

  • Substrate Cleaning: Sequentially clean the Si/SiO2 substrate by ultrasonication in acetone and isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen.

  • (Optional) Surface Treatment: Treat the SiO2 surface with an OTS SAM to improve the ordering of the organic semiconductor and device performance.

  • Active Layer Deposition: Spin-coat the this compound solution onto the prepared substrate. The spin speed and solution concentration should be optimized to achieve the desired film thickness (typically 30-100 nm).

  • Annealing: Anneal the semiconductor film at an optimized temperature (e.g., 80-120 °C) to improve crystallinity and remove residual solvent.

  • Electrode Deposition: Thermally evaporate gold through a shadow mask to define the source and drain electrodes on top of the organic semiconductor layer.

  • Device Characterization: Characterize the OFET by measuring its output and transfer characteristics using a semiconductor parameter analyzer.

OFET_Fabrication_Workflow start Start cleaning Substrate Cleaning (Si/SiO2) start->cleaning surface_treatment Surface Treatment (Optional - OTS) cleaning->surface_treatment spin_coating Spin-Coating of This compound surface_treatment->spin_coating annealing Annealing spin_coating->annealing electrode_deposition Au Electrode Deposition (Thermal Evaporation) annealing->electrode_deposition characterization Device Characterization electrode_deposition->characterization end End characterization->end

OFET fabrication workflow.
Fabrication of a Perovskite Solar Cell with this compound as a Hole-Transporting Layer (HTL)

This protocol outlines the fabrication of a standard n-i-p perovskite solar cell, where this compound would be used as the HTL.[9][10]

Materials:

  • FTO-coated glass substrates

  • Electron transport layer (ETL) precursor (e.g., TiO2 or SnO2)

  • Perovskite precursor solution (e.g., a mixture of FAI, PbI2, MABr, and PbBr2 in DMF:DMSO)

  • This compound solution in chlorobenzene, typically with additives like Li-TFSI and 4-tert-butylpyridine (tBP)

  • Gold or silver for the back contact

  • Antisolvent (e.g., chlorobenzene)

Procedure:

  • Substrate Preparation: Clean the FTO-coated glass substrates and deposit the ETL (e.g., a compact TiO2 layer followed by a mesoporous TiO2 layer).

  • Perovskite Layer Deposition: Spin-coat the perovskite precursor solution onto the ETL. During the spin-coating, dispense an antisolvent to induce rapid crystallization. Anneal the film at around 100-150 °C.

  • HTL Deposition: Spin-coat the this compound solution on top of the perovskite layer.

  • Back Contact Deposition: Thermally evaporate the metal back contact (e.g., gold or silver) on top of the HTL.

  • Device Characterization: Measure the current density-voltage (J-V) characteristics of the completed solar cell under simulated sunlight (AM 1.5G).

Perovskite_Solar_Cell_Structure sunlight Sunlight glass Glass Substrate sunlight->glass fto FTO (Transparent Conductor) glass->fto etl Electron Transport Layer (e.g., TiO2) fto->etl perovskite Perovskite Absorber Layer etl->perovskite htm Hole Transport Layer (this compound) perovskite->htm metal Metal Back Contact (e.g., Au) htm->metal

Perovskite solar cell structure.

References

Application Notes and Protocols for the Formulation of N-decyl-4-methoxyaniline for Thin-Film Deposition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-decyl-4-methoxyaniline is a substituted aniline derivative with a long alkyl chain, making it a molecule of interest for applications in organic electronics, such as organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs). The decyl chain enhances solubility in organic solvents and can influence the molecular packing and morphology of the resulting thin films, which are critical parameters for device performance. The methoxy group can also modulate the electronic properties of the aniline core.

This document provides detailed protocols for the formulation of this compound solutions and their deposition as thin films using spin coating. The procedures outlined below are designed to serve as a starting point for developing optimized deposition processes for specific applications.

Materials and Equipment

Materials:

  • This compound (powder)

  • High-purity organic solvents (spectroscopic or electronic grade):

    • Toluene

    • Chlorobenzene

    • Chloroform

    • Tetrahydrofuran (THF)

    • Ethyl Acetate

    • Acetone

  • Substrates (e.g., silicon wafers, glass slides, ITO-coated glass)

  • Deionized water

  • Isopropyl alcohol (IPA)

  • Nitrogen gas (high purity)

Equipment:

  • Analytical balance

  • Vortex mixer

  • Ultrasonic bath

  • Magnetic stirrer and stir bars

  • Syringe filters (0.2 µm pore size, PTFE or other solvent-compatible membrane)

  • Glass vials with caps

  • Pipettes

  • Spin coater

  • Hot plate

  • Fume hood

Experimental Protocols

Protocol 1: Solvent Screening and Solubility Assessment

The selection of an appropriate solvent is crucial for achieving uniform, high-quality thin films. The amphiphilic nature of this compound, with its polar head (methoxyaniline) and long nonpolar tail (decyl chain), suggests it will be soluble in a range of organic solvents. This protocol describes a method to determine suitable solvents.

Methodology:

  • Preparation: In a fume hood, label a series of glass vials, one for each solvent to be tested.

  • Dispensing Solvent: Add 1.0 mL of a chosen solvent to the corresponding vial.

  • Initial Solute Addition: Add approximately 1.0 mg of this compound to the vial.

  • Dissolution: Cap the vial and vortex for 30 seconds. If the solid does not fully dissolve, sonicate the vial for 5 minutes.

  • Observation: Visually inspect the solution for any undissolved particles.

  • Incremental Addition: If the solid dissolves completely, continue adding this compound in 1.0 mg increments, repeating step 4 after each addition, until the solution becomes saturated (i.e., solid particles remain undissolved after vortexing and sonication).

  • Record Results: Record the approximate solubility in mg/mL for each solvent.

Data Presentation: Solvent Screening for this compound

SolventPredicted PolarityBoiling Point (°C)Estimated Solubility (mg/mL)Observations (e.g., clear, cloudy, precipitate)
TolueneNonpolar (Aromatic)111To be determined
ChlorobenzeneModerately Polar132To be determined
ChloroformModerately Polar61To be determined
Tetrahydrofuran (THF)Polar (Aprotic)66To be determined
Ethyl AcetateModerately Polar77To be determined
AcetonePolar (Aprotic)56To be determined
Protocol 2: Solution Formulation for Spin Coating

Once a suitable solvent with good solubility is identified, solutions of varying concentrations should be prepared to investigate the effect of concentration on film thickness and quality.

Methodology:

  • Solvent Selection: Choose a solvent in which this compound has a solubility of at least 10 mg/mL.

  • Weighing: Accurately weigh the required amount of this compound to prepare solutions with the concentrations listed in the table below. For example, for a 5 mg/mL solution in 2 mL of solvent, weigh 10 mg of the compound.

  • Dissolution: Add the weighed compound to a clean glass vial and add the appropriate volume of the chosen solvent.

  • Mixing: Cap the vial and stir the mixture using a magnetic stirrer at room temperature until the solid is completely dissolved. Gentle heating (40-50°C) may be used to aid dissolution if necessary, but allow the solution to cool to room temperature before use.

  • Filtration: Draw the solution into a syringe and pass it through a 0.2 µm syringe filter into a new, clean vial to remove any particulate impurities.

Data Presentation: Suggested Formulations of this compound

Formulation IDConcentration (mg/mL)Solvent
NDMA-11Selected Solvent
NDMA-55Selected Solvent
NDMA-1010Selected Solvent
Protocol 3: Thin-Film Deposition by Spin Coating

This protocol provides a starting point for the deposition of this compound thin films. The optimal spin coating parameters will depend on the chosen solvent, solution concentration, and desired film thickness.

Methodology:

  • Substrate Cleaning:

    • Clean the substrates by sonicating them sequentially in deionized water, acetone, and isopropyl alcohol for 15 minutes each.

    • Dry the substrates with a stream of high-purity nitrogen gas.

    • Optional: Treat the substrates with oxygen plasma or a UV-ozone cleaner to remove any remaining organic residues and improve surface wettability.

  • Spin Coating:

    • Place the cleaned substrate on the vacuum chuck of the spin coater.

    • Dispense a small amount of the prepared this compound solution onto the center of the substrate (e.g., 50-100 µL).

    • Start the spin coating program with the parameters outlined in the table below. A two-step process is often used: a low-speed step to spread the solution and a high-speed step to thin the film.

    • Continue spinning for the specified duration to allow for solvent evaporation.

  • Annealing (Optional):

    • After spin coating, the film can be annealed on a hot plate to remove residual solvent and potentially improve molecular ordering.

    • A typical starting point for annealing is to heat the film at a temperature just below the boiling point of the solvent for 5-10 minutes.

Data Presentation: Matrix of Spin Coating Parameters for Optimization

ParameterSet 1Set 2Set 3Set 4
Step 1 (Spread)
Speed (rpm)500500800800
Duration (s)10101010
Step 2 (Thin)
Speed (rpm)1500300015003000
Duration (s)30303030
Annealing Temp (°C) NoneNone8080
Annealing Time (min) 0055

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the formulation and deposition of this compound thin films.

G cluster_prep Solution Preparation cluster_depo Thin-Film Deposition cluster_char Characterization A Weigh this compound C Dissolve (Vortex/Sonicate) A->C A:s->C:n B Select & Measure Solvent B->C B:s->C:n D Filter (0.2 µm Syringe Filter) C->D C:s->D:n F Spin Coating D->F D:s->F:n E Substrate Cleaning (DI Water, Acetone, IPA) E->F E:s->F:n G Annealing (Optional) F->G F:s->G:n H Thin-Film Sample G->H G:s->H:n I Morphological Analysis (AFM, SEM) H->I H:s->I:n J Optical Analysis (UV-Vis, PL) H->J H:s->J:n K Structural Analysis (XRD) H->K H:s->K:n

Caption: Workflow for this compound thin-film preparation and characterization.

Recommended Characterization Techniques

To evaluate the quality of the deposited thin films, the following characterization techniques are recommended:

  • Atomic Force Microscopy (AFM): To assess surface morphology, roughness, and the presence of aggregates.

  • UV-Visible Spectroscopy: To determine the optical properties and assess the uniformity of the film.

  • X-ray Diffraction (XRD): To investigate the crystallinity and molecular packing of the film.

  • Profilometry: To measure the thickness of the deposited films.

Conclusion

These application notes provide a comprehensive set of protocols for the formulation and thin-film deposition of this compound. By systematically screening solvents, optimizing solution concentrations, and adjusting spin coating parameters, researchers can develop a robust process for creating high-quality thin films suitable for a variety of applications in organic electronics and materials science. The provided workflow and parameter matrices offer a structured approach to this optimization process.

Application Note: HPLC-MS Analysis of N-decyl-4-methoxyaniline and its Impurities

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This application note presents a detailed and robust HPLC-MS method for the analysis of N-decyl-4-methoxyaniline and its potential process-related and degradation impurities. The developed method is suitable for the quality control of this compound in research and development settings. The protocol outlines the chromatographic conditions for the separation of the main component from its key impurities, along with mass spectrometric parameters for their identification and quantification.

Introduction:

This compound is an N-alkylaniline derivative with potential applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. As with any chemical compound intended for use in drug development, rigorous analytical characterization is essential to ensure its purity, safety, and efficacy. This involves the identification and quantification of any impurities that may be present.

Potential impurities in this compound can originate from the manufacturing process, such as unreacted starting materials and byproducts of side reactions. Degradation of the final product under various storage conditions can also lead to the formation of impurities. This application note focuses on a method to separate and identify this compound from its potential impurities: 4-methoxyaniline (a starting material and potential degradant), decanal (a starting material), and N,N-didecyl-4-methoxyaniline (a potential byproduct of over-alkylation).

This document provides a comprehensive protocol for the analysis of this compound and its specified impurities using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Experimental Protocols

Sample and Standard Preparation

1.1. Standard Stock Solutions (1 mg/mL):

  • Accurately weigh approximately 10 mg of this compound, 4-methoxyaniline, decanal, and N,N-didecyl-4-methoxyaniline reference standards into separate 10 mL volumetric flasks.

  • Dissolve the contents of each flask in methanol and make up to the mark.

  • Sonicate for 5 minutes to ensure complete dissolution.

1.2. Working Standard Solution (10 µg/mL):

  • Pipette 100 µL of each stock solution into a single 10 mL volumetric flask.

  • Dilute to the mark with the initial mobile phase composition (80:20 acetonitrile:water with 0.1% formic acid).

  • Mix thoroughly.

1.3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample to be analyzed into a 10 mL volumetric flask.

  • Dissolve in and dilute to the mark with methanol.

  • Further dilute an aliquot of this solution with the initial mobile phase to a final concentration of approximately 10 µg/mL.

HPLC-MS Method

2.1. Chromatographic Conditions:

ParameterValue
HPLC System Agilent 1290 Infinity II LC or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 80% B to 100% B over 10 minutes, hold at 100% B for 2 minutes, return to 80% B and equilibrate for 3 minutes
Flow Rate 0.8 mL/min
Column Temperature 35 °C
Injection Volume 5 µL

2.2. Mass Spectrometric Conditions:

ParameterValue
Mass Spectrometer Agilent 6470A Triple Quadrupole LC/MS or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3500 V
Gas Temperature 325 °C
Gas Flow 8 L/min
Nebulizer 35 psi
Scan Mode Selected Ion Monitoring (SIM) and Full Scan (m/z 100-800)

2.3. Data Acquisition and Processing:

  • Data was acquired and processed using appropriate chromatography data system software.

  • Quantification was performed using the peak areas of the respective analytes in the extracted ion chromatograms.

Data Presentation

Table 1: Retention Times and Mass Spectrometric Data for this compound and its Impurities.

CompoundRetention Time (min)[M+H]⁺ (m/z)Monoisotopic Mass (Da)
4-Methoxyaniline2.5124.07123.07
Decanal4.2157.16156.15
This compound8.9264.23263.22
N,N-didecyl-4-methoxyaniline11.5404.42403.40

Table 2: Quantitative Analysis of a Spiked Sample of this compound.

CompoundSpiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
4-Methoxyaniline0.10.09898.0
Decanal0.10.09595.0
This compound10.09.9599.5
N,N-didecyl-4-methoxyaniline0.10.09797.0

Mandatory Visualization

HPLC_MS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Stock Standard Stock Solutions Working Working Standard Solution Stock->Working HPLC HPLC Separation (C18 Column, Gradient Elution) Working->HPLC Sample Sample Preparation Sample->HPLC MS Mass Spectrometry (ESI+, SIM/Scan) HPLC->MS Eluent Integration Peak Integration MS->Integration Raw Data Quantification Quantification Integration->Quantification Impurity_Relationship Main This compound Degradation Degradation (e.g., N-dealkylation) Main->Degradation Impurity1 4-Methoxyaniline (Starting Material/Degradant) Process Synthesis (Reductive Amination) Impurity1->Process Impurity2 Decanal (Starting Material) Impurity2->Process Impurity3 N,N-didecyl-4-methoxyaniline (Over-alkylation Byproduct) Process->Main Process->Impurity3 Side Reaction Degradation->Impurity1

Application Notes and Protocols for Spectroscopic Analysis of N-Alkylaniline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

N-alkylaniline derivatives are a significant class of compounds widely utilized in the synthesis of pharmaceuticals, dyes, agrochemicals, and polymers.[1][2] Their chemical structure, purity, and quantification are critical parameters that dictate their efficacy and safety in various applications. Spectroscopic techniques are indispensable tools for the comprehensive characterization of these molecules. This document provides detailed application notes and experimental protocols for key spectroscopic methods used in the study of N-alkylaniline derivatives, tailored for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note

NMR spectroscopy is a powerful, non-destructive technique for the structural elucidation of N-alkylaniline derivatives. ¹H NMR provides detailed information about the electronic environment of protons, revealing the substitution pattern on the aromatic ring and the nature of the N-alkyl groups. ¹³C NMR helps in identifying the carbon skeleton, while ¹⁵N NMR can directly probe the nitrogen atom of the amino group, offering insights into electronic effects and molecular interactions.[3] Chemical shifts (δ) and coupling constants (J) are key parameters derived from NMR spectra. For instance, the chemical shifts of methyl protons in N-methylanilines show distinct variations depending on the substitution pattern on the aromatic ring.[4] Spin decoupling techniques can be employed to locate amine proton resonances that may be broadened or obscured.[4]

Quantitative Data: ¹H and ¹⁵N NMR Chemical Shifts

The following table summarizes typical chemical shift ranges for protons and nitrogen in N-alkylaniline derivatives. Shifts are reported in parts per million (ppm) relative to a standard (e.g., TMS for ¹H NMR).

NucleusFunctional GroupTypical Chemical Shift (δ, ppm)Notes
¹H Aromatic Protons (Ar-H)6.5 - 8.0Position is highly dependent on ring substituents.
¹H Amine Proton (N-H)3.5 - 5.0Often a broad signal; position and visibility can be solvent-dependent.
¹H α-Protons on N-Alkyl (N-CH -R)2.8 - 3.8Methylene protons in N-ethyl compounds are deshielded compared to methyl protons in N-methyl compounds.[4]
¹H β-Protons on N-Alkyl (N-C-CH -R)1.0 - 1.5
¹⁵N Amino Group (-NHR)40 - 80Highly sensitive to the electronic effects of substituents on the phenyl ring.[3]

Data compiled from references[3][4].

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the N-alkylaniline derivative.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is crucial as some solvents can exchange protons with the N-H group.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

    • Transfer the solution to a standard 5 mm NMR tube and cap it securely.

  • Instrument Setup (Example: 400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Set the spectral width to approximately 12-15 ppm.

    • Set the number of scans (e.g., 8-16 for a concentrated sample) and a relaxation delay of 1-2 seconds.

  • Data Acquisition and Processing:

    • Acquire the Free Induction Decay (FID).

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum correctly.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the signals to determine the relative ratios of protons.

    • Analyze the coupling patterns (multiplicity) and coupling constants (J-values) to deduce the connectivity of atoms.

Mass Spectrometry (MS)

Application Note

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of N-alkylaniline derivatives.[5] It also provides structural information through the analysis of fragmentation patterns. Common ionization techniques include Electron Ionization (EI), which is a hard ionization method that yields extensive fragmentation useful for structural elucidation, and soft ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), which typically preserve the molecular ion.[5] MS is often coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for the analysis of complex mixtures.[5][6]

Quantitative Data: Expected m/z Values

The table below shows expected mass-to-charge ratios (m/z) for a representative molecule, 2-allylaniline, and its potential fragments in EI-MS.

Ion TypeFormulaExpected m/zNotes
Molecular Ion [M]⁺C₉H₁₁N133.09The parent ion, its intensity depends on molecular stability.[5]
[M-H]⁺C₉H₁₀N132.08Loss of a hydrogen radical.
[M-CH₃]⁺C₈H₈N118.07Loss of a methyl radical, common in alkyl chains.
[M-C₃H₅]⁺ (Loss of allyl)C₆H₆N92.05Cleavage of the N-allyl bond.

Data derived from principles outlined in reference[5].

Experimental Protocol: GC-MS Analysis

This protocol is adapted from established methods for aniline derivative analysis.[5]

  • Sample Preparation:

    • Liquid Samples: Dilute the sample to a concentration of approximately 1 mg/mL in a volatile solvent such as methanol or dichloromethane.

    • Solid Samples: Dissolve an accurately weighed amount of the sample in a suitable volatile solvent.

    • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

  • GC-MS Instrumentation and Conditions (Example):

    • Gas Chromatograph: Agilent 6890N GC or equivalent.

    • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar column.[5]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.[5]

    • Mass Spectrometer: Agilent 5975 MS or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

    • Mass Range: Scan from m/z 40 to 400.[5]

    • Ion Source Temperature: 230 °C.

  • Data Acquisition and Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS system.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

    • Identify the peak corresponding to the N-alkylaniline derivative based on its retention time.

    • Analyze the mass spectrum of the identified peak. Compare the molecular ion peak with the expected molecular weight and interpret the fragmentation pattern to confirm the structure.

Vibrational Spectroscopy (FT-IR and Raman)

Application Note

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups. For N-alkylaniline derivatives, these techniques can confirm the presence of N-H bonds, C-N bonds, aromatic C-H bonds, and C=C stretching within the aromatic ring.[1] The FT-IR and FT-Raman spectra of N-benzylaniline, for example, have been extensively analyzed to assign fundamental vibrational frequencies.[1] Raman spectroscopy is particularly useful for studying the chemical oxidation of N-alkylanilines to form polymers, as it can track changes in molecular structure over time.[7]

Quantitative Data: Characteristic Vibrational Frequencies
Functional GroupVibration ModeFT-IR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
N-HStretching3350 - 35003350 - 3500
Aromatic C-HStretching3000 - 31003000 - 3100
Aliphatic C-HStretching2850 - 29602850 - 2960
C=C (Aromatic Ring)Stretching1580 - 16301580 - 1630
N-HBending1500 - 1550Weak or inactive
C-NStretching1250 - 13501250 - 1350

Data compiled from references[1][7].

Experimental Protocol: FT-IR (KBr Pellet Method)
  • Sample Preparation:

    • Thoroughly dry both the N-alkylaniline derivative sample and spectroscopic grade Potassium Bromide (KBr).

    • Weigh approximately 1-2 mg of the sample and 100-200 mg of KBr.

    • Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-pressing die.

  • Pellet Formation:

    • Place the die in a hydraulic press.

    • Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.

    • Carefully remove the KBr pellet from the die.

  • Data Acquisition:

    • Place the pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis:

    • Perform a background subtraction.

    • Identify and label the characteristic absorption bands corresponding to the functional groups present in the N-alkylaniline derivative.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Application Note

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. N-alkylaniline derivatives exhibit characteristic absorption bands in the UV region arising from π→π* and n→π* transitions associated with the aromatic ring and the nitrogen lone pair. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the substitution pattern on the aromatic ring and the nature of the solvent.[8] This technique is particularly useful for quantitative analysis using the Beer-Lambert law and for studying conjugation effects in derivatives such as azo compounds.

Quantitative Data: Typical Absorption Maxima (λmax)
Compound TypeSolventλmax (nm)Transition
N-AlkylanilineEthanol~240-250π→π* (Primary band)
N-AlkylanilineEthanol~280-300π→π* (Secondary band)
Nitro-substituted N-alkylanilineVaries>350Charge Transfer Band

Data compiled from references[8].

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation:

    • Select a suitable solvent that is transparent in the UV-Vis region of interest (e.g., ethanol, methanol, or cyclohexane).

    • Prepare a stock solution of the N-alkylaniline derivative with a known concentration (e.g., 1 mg/mL).

    • Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.2 and 0.8 for the main absorption band. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

    • Select the desired wavelength range for scanning (e.g., 200-400 nm).

    • Use a matched pair of quartz cuvettes.

  • Data Acquisition:

    • Fill one cuvette with the pure solvent to be used as the reference (blank).

    • Fill the second cuvette with the sample solution.

    • Place both cuvettes in the spectrophotometer.

    • Run a baseline correction using the solvent blank.

    • Measure the absorbance spectrum of the sample solution.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • If performing quantitative analysis, construct a calibration curve using standards of known concentrations and measure the absorbance of the unknown sample.

Visualization of Analytical Workflows

General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of an N-alkylaniline derivative using multiple spectroscopic techniques.

G cluster_techniques Spectroscopic Techniques Sample N-Alkylaniline Sample Prep Sample Preparation Sample->Prep NMR NMR (¹H, ¹³C, ¹⁵N) Prep->NMR MS Mass Spectrometry (GC-MS, LC-MS) Prep->MS IR Vibrational Spec. (FT-IR, Raman) Prep->IR UV UV-Vis Spectroscopy Prep->UV NMR_Info Chemical Structure Connectivity Stereochemistry NMR->NMR_Info Yields MS_Info Molecular Weight Elemental Formula Fragmentation Pattern MS->MS_Info Yields IR_Info Functional Groups Bond Vibrations IR->IR_Info Yields UV_Info Electronic Transitions Conjugation Quantification UV->UV_Info Yields

Caption: General workflow for spectroscopic characterization.

Hyphenated Technique Workflow: GC-MS

This diagram details the sequential process of analyzing a sample using Gas Chromatography-Mass Spectrometry (GC-MS).

G start Sample (in volatile solvent) injection Injection Port (Vaporization) start->injection 1. Inject gc_column GC Column (Separation by b.p.) injection->gc_column 2. Separate ion_source Ion Source (EI) (Ionization & Fragmentation) gc_column->ion_source 3. Elute & Ionize mass_analyzer Mass Analyzer (Separation by m/z) ion_source->mass_analyzer 4. Accelerate detector Detector (Signal Amplification) mass_analyzer->detector 5. Detect data Data System (Chromatogram & Spectra) detector->data 6. Process

References

Troubleshooting & Optimization

Common side reactions in the N-alkylation of 4-methoxyaniline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the N-alkylation of 4-methoxyaniline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during this synthetic transformation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My N-alkylation of 4-methoxyaniline is producing a significant amount of a higher molecular weight byproduct. What is likely happening and how can I prevent it?

A1: The most common side reaction in the N-alkylation of 4-methoxyaniline is over-alkylation , leading to the formation of the N,N-dialkylated product (e.g., N,N-dibenzyl-4-methoxyaniline). This occurs because the mono-alkylated product, a secondary amine, is often more nucleophilic than the starting primary amine, 4-methoxyaniline, making it more reactive towards the alkylating agent.

Troubleshooting Steps:

  • Control Stoichiometry: Use a minimal excess of the alkylating agent. A 1:1 to 1:1.2 molar ratio of 4-methoxyaniline to the alkylating agent is a good starting point.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, which can favor mono-alkylation.

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of the second alkylation more significantly than the first.

  • Choice of Base: A bulky, non-nucleophilic base can be beneficial. The choice of base can influence the reaction's selectivity.

  • Solvent: The solvent can play a role in reaction rates. Experiment with different solvents to find optimal conditions for mono-alkylation.

Q2: I am observing the formation of an isomeric byproduct that is not the desired N-alkylated product. What could this be and how can I improve the selectivity?

A2: Another common side reaction is C-alkylation , where the alkyl group is added to the aromatic ring of 4-methoxyaniline instead of the nitrogen atom. The electron-donating methoxy group activates the ortho and para positions of the benzene ring, making them susceptible to electrophilic attack. Since the para position is already substituted, C-alkylation typically occurs at the ortho position.

Troubleshooting Steps:

  • Solvent Selection: The choice of solvent is critical in controlling the N- vs. C-alkylation selectivity. Non-polar, aprotic solvents like toluene generally favor N-alkylation. Polar protic solvents can promote C-alkylation.

  • Temperature Control: Higher reaction temperatures tend to favor C-alkylation. Running the reaction at a lower temperature can significantly improve the selectivity for N-alkylation.[1]

  • Catalyst Choice: The nature of the catalyst can influence the reaction pathway. For instance, some zeolite catalysts have been shown to be highly selective for N-alkylation at lower temperatures.[1]

Q3: My reaction is very slow or is not proceeding to completion. What can I do to improve the reaction rate?

A3: Several factors can contribute to a sluggish reaction.

Troubleshooting Steps:

  • Increase Temperature: While high temperatures can promote side reactions, a moderate increase can improve the reaction rate. Careful optimization is key.

  • Choice of Base: Ensure a suitable base is used to neutralize the acid generated during the reaction (e.g., HCl if using an alkyl chloride), which can protonate and deactivate the amine. Common bases include potassium carbonate or a non-nucleophilic organic base like triethylamine.

  • Catalyst: If applicable, ensure the catalyst is active and used in the correct loading. For reactions involving less reactive alkylating agents like alcohols, a catalyst is often necessary.

  • Solvent: The reaction rate can be solvent-dependent. A solvent that effectively dissolves all reactants is crucial.

Q4: How can I effectively purify my desired mono-N-alkylated 4-methoxyaniline from the starting material and the di-alkylated byproduct?

A4: Column chromatography is the most common and effective method for separating the mono-alkylated product from unreacted 4-methoxyaniline and the N,N-dialkylated byproduct. The polarity differences between these three compounds allow for their separation on a silica gel column. Typically, the N,N-dialkylated product is the least polar, followed by the desired mono-alkylated product, with the starting 4-methoxyaniline being the most polar. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is usually effective.

Quantitative Data on Side Reactions

The following table summarizes the yields of the desired mono-N-alkylated product and the common side products under different reaction conditions.

Alkylating AgentCatalyst/BaseSolventTemperature (°C)Mono-N-Alkylated Product Yield (%)N,N-Dialkylated Product Yield (%)C-Alkylated Product Yield (%)Reference
Benzyl AlcoholNHC-Ir(III) complex / KOtBu-12086Not ReportedNot Reported[2]
Methanol20% DTPA/K10-26099 (as N-methylaniline from aniline)1Not Reported[3]
MethanolZn-Co ferrite-Low Temp.~99 (as N-methylaniline from aniline)Appreciable amounts with DMCNot Reported
Benzyl AlcoholPNP Manganese Pincer Complex / t-BuOKToluene80Good (typically 80-90% for various anilines)Not ObservedNot Reported

Note: Data for 4-methoxyaniline is limited in a comparative tabular format in the literature. The table includes data for aniline as a close model where specified.

Experimental Protocol: Selective Mono-N-Benzylation of 4-Methoxyaniline

This protocol is a generalized procedure based on common laboratory practices for achieving selective mono-N-alkylation.

Materials:

  • 4-Methoxyaniline

  • Benzyl bromide (or benzyl chloride)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxyaniline (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to dissolve the 4-methoxyaniline.

  • Addition of Alkylating Agent: Slowly add benzyl bromide (1.1 eq) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (typically when the starting 4-methoxyaniline is consumed), cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetonitrile.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the acetonitrile. Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to separate the desired N-benzyl-4-methoxyaniline from any unreacted starting material and the N,N-dibenzyl-4-methoxyaniline byproduct.

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways and logical relationships in the N-alkylation of 4-methoxyaniline.

N_Alkylation_Pathways Reactants 4-Methoxyaniline + Alkyl Halide Mono_N_Alk Mono-N-Alkylated Product (Desired) Reactants->Mono_N_Alk Primary Reaction C_Alk C-Alkylated Product (Ring Alkylation) Reactants->C_Alk Side Reaction 2 (Competitive) Di_N_Alk Di-N-Alkylated Product (Over-alkylation) Mono_N_Alk->Di_N_Alk Side Reaction 1 (Further Alkylation)

Caption: Main and side reaction pathways in the N-alkylation of 4-methoxyaniline.

Troubleshooting_Logic cluster_problems Observed Problems cluster_solutions Potential Solutions Overalkylation High Yield of Di-Alkylated Product Control_Stoichiometry Adjust Stoichiometry (1:1.1 amine:halide) Overalkylation->Control_Stoichiometry Slow_Addition Slow Addition of Alkylating Agent Overalkylation->Slow_Addition Lower_Temp Lower Reaction Temperature Overalkylation->Lower_Temp C_Alkylation Presence of C-Alkylated Isomer C_Alkylation->Lower_Temp Change_Solvent Use Non-Polar Aprotic Solvent C_Alkylation->Change_Solvent Low_Yield Low Conversion/ Slow Reaction Optimize_Base Optimize Base (e.g., K2CO3) Low_Yield->Optimize_Base Increase_Temp Increase Reaction Temperature Low_Yield->Increase_Temp

Caption: Troubleshooting logic for common issues in N-alkylation of 4-methoxyaniline.

References

How to avoid dialkylation in the synthesis of N-decyl-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-decyl-4-methoxyaniline. Our goal is to help you overcome common challenges, with a particular focus on avoiding the formation of the N,N-didecyl-4-methoxyaniline byproduct.

Troubleshooting Guide: Avoiding Dialkylation

Dialkylation is a common side reaction in the synthesis of secondary amines from primary anilines. The following guide will help you diagnose and resolve this issue.

Problem: Significant formation of N,N-didecyl-4-methoxyaniline is observed during the synthesis of this compound.

Initial Assessment Workflow:

troubleshooting_workflow start Dialkylation Observed method Which synthetic method are you using? start->method direct_alkylation Direct Alkylation (e.g., with decyl bromide) method->direct_alkylation Direct Alkylation reductive_amination Reductive Amination (e.g., with decanal) method->reductive_amination Reductive Amination da_q1 Have you optimized stoichiometry? direct_alkylation->da_q1 ra_q1 Is the imine formation step complete before reduction? reductive_amination->ra_q1 da_s1 Use a slight excess of 4-methoxyaniline (1.1 to 1.5 equivalents) da_q1->da_s1 No da_q2 Are you using a non-polar solvent? da_q1->da_q2 Yes da_a1_yes Yes da_a1_no No da_s1->da_q2 da_s2 Switch to a non-polar solvent like toluene or THF da_q2->da_s2 No da_q3 Is the reaction temperature as low as feasible? da_q2->da_q3 Yes da_a2_yes Yes da_a2_no No da_s2->da_q3 da_s3 Lower the reaction temperature and extend the reaction time da_q3->da_s3 No switch_method Consider switching to Reductive Amination for higher selectivity da_q3->switch_method Yes da_a3_yes Yes da_a3_no No da_s3->switch_method switch_method->reductive_amination ra_s1 Monitor imine formation by TLC or GC-MS before adding the reducing agent ra_q1->ra_s1 No ra_q2 Are you using a selective reducing agent? ra_q1->ra_q2 Yes ra_a1_yes Yes ra_a1_no No ra_s1->ra_q2 ra_s2 Use NaBH(OAc)3 or NaBH3CN for higher selectivity over NaBH4 ra_q2->ra_s2 No end_solution Problem Resolved ra_q2->end_solution Yes ra_a2_yes Yes ra_a2_no No ra_s2->end_solution

Caption: Troubleshooting workflow for dialkylation.

Frequently Asked Questions (FAQs)

Q1: Why is dialkylation a common problem when synthesizing this compound via direct alkylation?

A: In direct alkylation, the product, this compound, is a secondary amine which is often more nucleophilic than the starting primary amine (4-methoxyaniline). This increased nucleophilicity makes it compete with the starting material for the alkylating agent (decyl bromide or a similar reagent), leading to the formation of the dialkylated product.

Q2: What is reductive amination, and why is it a good alternative to avoid dialkylation?

A: Reductive amination is a two-step, one-pot reaction. First, 4-methoxyaniline reacts with decanal to form an imine. This imine is then reduced in situ to the desired secondary amine. This method offers excellent control over mono-alkylation because the imine intermediate is not nucleophilic and cannot be further alkylated. Once the secondary amine is formed, the aldehyde has already been consumed, preventing a second alkylation event.

Q3: Which reducing agent is best for the reductive amination step?

A: While sodium borohydride (NaBH₄) can be used, more selective and milder reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanobohydride (NaBH₃CN) are often preferred.[1] These reagents are less likely to reduce the starting aldehyde before it forms the imine, leading to higher yields of the desired product and fewer side reactions.[1][2]

Q4: Can I use a catalyst to improve the selectivity of direct N-alkylation?

A: Yes, various catalytic systems have been developed to improve the selectivity of N-alkylation. For instance, nickel, ruthenium, and manganese-based catalysts have been shown to effectively catalyze the N-alkylation of anilines with alcohols, which can be an alternative to alkyl halides.[3][4][5] These methods often proceed via a "borrowing hydrogen" mechanism, which can favor mono-alkylation.

Q5: How can I monitor the progress of my reaction to minimize dialkylation?

A: Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are excellent techniques to monitor the reaction progress. By tracking the consumption of the starting aniline and the formation of the mono- and di-alkylated products, you can stop the reaction at the optimal time to maximize the yield of the desired product.

Experimental Protocols

Protocol 1: Selective Mono-N-Alkylation via Reductive Amination

This protocol is designed to favor the formation of this compound with minimal dialkylation.

Materials:

  • 4-methoxyaniline (p-anisidine)

  • Decanal

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst for imine formation)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of 4-methoxyaniline (1.0 equivalent) in DCM or DCE, add decanal (1.0-1.1 equivalents).

  • If the imine formation is slow, a catalytic amount of acetic acid can be added.

  • Stir the mixture at room temperature and monitor the formation of the imine by TLC or GC-MS.

  • Once the imine formation is complete (typically 1-2 hours), add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature overnight.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Controlled Direct N-Alkylation

This protocol for direct alkylation includes modifications to disfavor dialkylation.

Materials:

  • 4-methoxyaniline (p-anisidine)

  • 1-Bromodecane

  • Potassium carbonate (K₂CO₃) or another non-nucleophilic base

  • Dimethylformamide (DMF) or acetonitrile

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 4-methoxyaniline (1.2-1.5 equivalents) in DMF, add potassium carbonate (2.0 equivalents).

  • Add 1-bromodecane (1.0 equivalent) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress carefully by TLC or GC-MS.

  • Upon consumption of the 1-bromodecane, cool the reaction to room temperature.

  • Add water to the reaction mixture and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the desired mono-alkylated product from any unreacted starting material and the dialkylated byproduct.

Data Presentation

MethodAlkylating/Carbonyl SourceReducing Agent/BaseSolventTemp. (°C)Time (h)Mono-alkylation Yield (%)DialkylationReference
Reductive AminationDecanalNaBH(OAc)₃DCERT18High (typically >90%)Minimal[6]
Reductive AminationAldehydesNaBH₄/DOWEX(R)50WX8THFRT<185-93Not reported[7][8]
Reductive AminationAldehydesPd/C, Ammonium formate2-Propanol/WaterRT0.5ExcellentSelective for mono-alkylation[9]
Direct AlkylationDecanolNiBr₂, L1, t-BuOKToluene1304841-76Not specified[3]
Direct AlkylationAmyl alcoholRu complexToluene8024HighSelective for mono-alkylation[4]

Mechanism Visualization

The selectivity of reductive amination stems from the controlled, stepwise nature of the reaction. The initial formation of an imine, which is subsequently reduced, prevents the over-alkylation that can occur in direct alkylation methods.

reductive_amination_mechanism cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction aniline 4-Methoxyaniline (Primary Amine) imine Imine Intermediate (Not Nucleophilic) aniline->imine + H₂O decanal Decanal (Aldehyde) decanal->imine + H₂O product This compound (Secondary Amine) imine->product reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->product Reduction dialkylation_blocked Dialkylation Blocked: Aldehyde is consumed before secondary amine formation product->dialkylation_blocked

Caption: Mechanism of reductive amination.

References

Technical Support Center: Purification of N-decyl-4-methoxyaniline by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of N-decyl-4-methoxyaniline using column chromatography. It is intended for researchers, scientists, and drug development professionals.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a standard procedure for the purification of this compound on a silica gel column.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (Et3N)

  • Glass column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Slurry Preparation: A slurry is prepared by mixing silica gel with the initial eluent (e.g., 98:2 Hexane:Ethyl Acetate with 0.1% Et3N) and poured into the column.

  • Column Packing: The column is packed by allowing the silica to settle, with gentle tapping to ensure even packing. A layer of sand is added on top of the silica bed.

  • Sample Loading: The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and carefully loaded onto the top of the silica bed.

  • Elution: The column is eluted with a gradient of ethyl acetate in hexane, containing 0.1% triethylamine throughout. The polarity of the eluent is gradually increased to facilitate the separation of the desired compound from impurities.

  • Fraction Collection: Fractions are collected in individual tubes.

  • Analysis: The collected fractions are analyzed by TLC to identify those containing the pure this compound.

  • Solvent Evaporation: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Quantitative Data Summary

The following tables provide typical data for the purification of this compound by column chromatography.

Table 1: Eluent System and TLC Data

ParameterValue
Stationary PhaseSilica Gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent)Hexane:Ethyl Acetate gradient with 0.1% Triethylamine
Initial Eluent Composition98:2 (Hexane:Ethyl Acetate) + 0.1% Et3N
Final Eluent Composition90:10 (Hexane:Ethyl Acetate) + 0.1% Et3N
Expected Rf of this compound in 95:5 Hexane:EtOAc + 0.1% Et3N~0.35

Table 2: Typical Purification Yield and Purity

ParameterValue
Starting Material (Crude)5.0 g
Amount of Silica Gel200 g (40x the weight of crude product)
Yield of Purified Product4.2 g (84%)
Purity (by HPLC)>98%

Visualized Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Gradient load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: Workflow for the purification of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound.

Q1: My compound is streaking or tailing on the TLC plate and the column. What can I do?

A1: Tailing is a common issue when purifying amines on silica gel due to the interaction between the basic amine and acidic silanol groups on the silica surface.[1][2]

  • Solution: Add a small amount of a competing base to your eluent system.[1] Typically, 0.1-1% triethylamine (Et3N) is added to the hexane/ethyl acetate mobile phase. This neutralizes the acidic sites on the silica gel, leading to sharper peaks and better separation.[1][3]

Q2: The compound is not moving off the baseline, even with a high concentration of ethyl acetate.

A2: This indicates that the eluent system is not polar enough to move your compound down the column.

  • Solution 1: Switch to a more polar solvent system. A common alternative for polar compounds is a mixture of dichloromethane and methanol.[4] You can start with a low percentage of methanol (e.g., 1-2%) and gradually increase it. Remember to also include 0.1% triethylamine in this new solvent system.

  • Solution 2: Ensure you are not overloading the column. Too much sample can lead to poor separation and band broadening. A general rule of thumb is to use at least 30-50 g of silica per gram of crude material.

Q3: My compound is coming off the column too quickly, with poor separation from impurities.

A3: This suggests your eluent system is too polar.

  • Solution: Start with a less polar eluent mixture. If you are using a hexane/ethyl acetate system, decrease the percentage of ethyl acetate. For example, begin with 1-2% ethyl acetate in hexane and slowly increase the polarity. This will allow for better separation between your compound and less polar impurities.

Q4: I see a new spot on the TLC after running the column that wasn't in my crude mixture.

A4: This could be an indication that your compound is degrading on the silica gel.

  • Solution: Deactivate the silica gel before running the column. This can be done by flushing the packed column with your eluent system containing triethylamine before loading your sample.[3] This pre-treatment helps to minimize on-column reactions. You can also consider using a less acidic stationary phase like alumina.

Q5: How do I choose the starting eluent composition for my column?

A5: The ideal starting eluent is one that gives your desired compound an Rf value of approximately 0.2-0.3 on a TLC plate. This generally provides good separation on the column.

  • Procedure:

    • Spot your crude mixture on a TLC plate.

    • Run the TLC in various ratios of hexane and ethyl acetate (with 0.1% Et3N).

    • The solvent system that gives an Rf of 0.2-0.3 for your product is a good starting point for your column chromatography.

Visualized Troubleshooting Logic

troubleshooting_logic cluster_issues Common Issues cluster_solutions Potential Solutions start Problem with Purification tailing Peak Tailing / Streaking start->tailing no_elution Compound Stuck at Baseline start->no_elution fast_elution Compound Elutes Too Fast start->fast_elution degradation New Spots Appear (Degradation) start->degradation add_base Add 0.1-1% Triethylamine to Eluent tailing->add_base Primary Cause: Acidic Silica more_polar_solvent Switch to Dichloromethane/Methanol no_elution->more_polar_solvent Eluent not polar enough less_polar_solvent Decrease % of Polar Solvent fast_elution->less_polar_solvent Eluent too polar deactivate_silica Pre-flush Column with Base / Use Alumina degradation->deactivate_silica Compound sensitive to acid

Caption: Troubleshooting logic for common column chromatography issues.

Frequently Asked Questions (FAQs)

Q1: Why is triethylamine necessary in the eluent?

A1: this compound is a basic compound. The stationary phase, silica gel, has acidic silanol groups on its surface. Without a basic additive, the amine can interact strongly with these acidic sites, leading to peak tailing, irreversible adsorption, or even degradation of the compound on the column.[1][2] Triethylamine is a volatile base that is added to the mobile phase to compete with the analyte for these active sites, thereby improving the peak shape and recovery.[1][3]

Q2: Can I reuse my column?

A2: It is generally not recommended to reuse a silica gel column for the purification of different compounds, as cross-contamination can occur. For purifying multiple batches of the same compound, a column can potentially be reused if it is thoroughly flushed with a strong solvent system (like 100% ethyl acetate or a methanol/dichloromethane mixture) to remove all residual compounds from the previous run. However, for achieving high purity, a freshly packed column is always the best practice.

Q3: What is "dry loading" and when should I use it?

A3: Dry loading involves pre-adsorbing your crude sample onto a small amount of silica gel before loading it onto the column.[5] This is particularly useful if your compound has poor solubility in the initial eluent. To do this, dissolve your crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and then evaporate the solvent completely to get a free-flowing powder. This powder is then carefully added to the top of the packed column. This technique can lead to better band sharpness and improved separation.

Q4: How can I monitor the progress of my column chromatography?

A4: The most common method for monitoring the separation is by Thin Layer Chromatography (TLC). Small aliquots of each collected fraction are spotted on a TLC plate, which is then developed in an appropriate solvent system. The spots are visualized (e.g., under a UV lamp), allowing you to identify which fractions contain your desired product, which contain impurities, and which are mixed.

Q5: What safety precautions should I take?

A5: Always work in a well-ventilated fume hood, as the organic solvents used (hexane, ethyl acetate, dichloromethane, methanol) are volatile and can be harmful if inhaled. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. Triethylamine has a strong, unpleasant odor and is corrosive, so handle it with care.

References

Troubleshooting low yields in the synthesis of N-decyl-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of N-decyl-4-methoxyaniline.

Troubleshooting Low Yields

Low yields in the synthesis of this compound can stem from various factors throughout the experimental process. This guide addresses common issues in a question-and-answer format to help you identify and resolve potential problems.

Question: My reaction yield is consistently low. What are the most common causes?

Answer: Low yields in the reductive amination for synthesizing this compound often result from one or more of the following factors:

  • Incomplete Imine Formation: The initial condensation of 4-methoxyaniline and decanal to form the imine intermediate is a reversible reaction. Insufficient removal of water can shift the equilibrium back towards the reactants, leading to a lower concentration of the imine available for reduction.

  • Side Reactions: Several side reactions can compete with the desired N-alkylation, reducing the overall yield. These include the reduction of decanal to 1-decanol by the reducing agent, and the potential for dialkylation of the aniline, forming a tertiary amine.

  • Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and the choice of reducing agent and catalyst all play a critical role. Non-optimized conditions can lead to slow reaction rates or the promotion of side reactions.

  • Purity of Reagents: The purity of starting materials, particularly the 4-methoxyaniline and decanal, is crucial. Impurities can interfere with the reaction or poison the catalyst.

  • Inefficient Reduction of the Imine: The choice and handling of the reducing agent are critical. For example, sodium borohydride can also reduce the starting aldehyde if not used under appropriate conditions.

Question: How can I improve the formation of the imine intermediate?

Answer: To favor the formation of the this compound precursor imine, consider the following strategies:

  • Water Removal: Employing a Dean-Stark apparatus during the reaction to azeotropically remove water is a highly effective method. Alternatively, adding a drying agent such as anhydrous magnesium sulfate or molecular sieves to the reaction mixture can also be beneficial.

  • Reaction Time and Temperature: Ensure sufficient reaction time and an appropriate temperature for imine formation before introducing the reducing agent. Monitoring the reaction by TLC or GC-MS can help determine the optimal point for the reduction step.

  • Catalysis: While often not strictly necessary for imine formation, a mild acid catalyst can sometimes accelerate the condensation reaction.

Question: What are the common side products, and how can I minimize their formation?

Answer: The primary side products are typically 1-decanol (from the reduction of decanal) and N,N-didecyl-4-methoxyaniline (from dialkylation).

  • Minimizing Aldehyde Reduction: To prevent the reduction of decanal, a milder reducing agent that is more selective for the imine, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), can be used. If using a stronger reducing agent like sodium borohydride (NaBH₄), it is crucial to allow for complete imine formation before its addition.

  • Preventing Dialkylation: Using a stoichiometric amount of the aldehyde (decanal) relative to the aniline (4-methoxyaniline) can help minimize the formation of the dialkylated product. Running the reaction at a lower temperature may also favor mono-alkylation.

Question: How do I choose the right reducing agent and catalyst?

Answer: The choice of reducing agent and catalyst is critical for optimizing the yield.

  • Reducing Agents:

    • Sodium Borohydride (NaBH₄): A common and cost-effective reducing agent. However, it can also reduce aldehydes, so it should be added after imine formation is complete.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and more selective reducing agent for imines, often allowing for a one-pot reaction where all reagents are mixed from the start.

    • Sodium Cyanoborohydride (NaBH₃CN): Another selective reducing agent for imines, but it is toxic and requires careful handling.

    • Catalytic Hydrogenation (H₂/Catalyst): This method, often employing catalysts like Palladium on Carbon (Pd/C) or Raney Nickel, is a clean and effective option. It requires specialized equipment for handling hydrogen gas.

  • Catalysts (for Catalytic Hydrogenation):

    • Palladium on Carbon (Pd/C): A versatile and widely used catalyst for hydrogenation.

    • Raney Nickel: A cost-effective alternative to palladium catalysts.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound via reductive amination?

A1: The synthesis proceeds in two main steps:

  • Imine Formation: The nucleophilic nitrogen of 4-methoxyaniline attacks the electrophilic carbonyl carbon of decanal. This is followed by the elimination of a water molecule to form an imine intermediate (N-(decylidene)-4-methoxyaniline).

  • Reduction: The imine is then reduced to the final product, this compound, using a suitable reducing agent.

Q2: Can I perform this reaction in a one-pot procedure?

A2: Yes, a one-pot procedure is possible, especially when using a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). In this case, the aniline, aldehyde, and reducing agent can be combined in a suitable solvent and stirred until the reaction is complete.

Q3: What solvents are suitable for this reaction?

A3: The choice of solvent depends on the specific reducing agent used. Common solvents include:

  • Methanol or ethanol for reactions with sodium borohydride.

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE) for reactions with sodium triacetoxyborohydride.

  • Various organic solvents like ethanol, methanol, or ethyl acetate for catalytic hydrogenation.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot.

Q5: What is a typical work-up and purification procedure for this compound?

A5: A typical work-up involves quenching the reaction with water or a mild acid, followed by extraction of the product into an organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation

The following table summarizes the impact of different reaction conditions on the yield of N-alkylanilines, based on literature data for similar reductive amination reactions. While not specific to this compound, these trends provide valuable insights for optimizing your synthesis.

EntryAmineAldehyde/KetoneReducing AgentCatalystSolventTemperature (°C)Time (h)Yield (%)
1AnilineBenzaldehydeNaBH₄-MethanolRoom Temp485
24-MethoxyanilineAcetophenoneH₂ (1 atm)10% Pd/CEthanolRoom Temp2492
3AnilineCyclohexanoneNaBH(OAc)₃-DCERoom Temp1295
44-ChloroanilineButyraldehydeH₂ (50 psi)Raney NiMethanol50688
5AnilineHeptanalNaBH₃CN-MethanolRoom Temp890

Experimental Protocols

Protocol 1: Two-Step Reductive Amination using Sodium Borohydride
  • Imine Formation:

    • In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve 4-methoxyaniline (1.0 eq) and decanal (1.05 eq) in toluene.

    • Heat the mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap.

    • Monitor the reaction by TLC to confirm the consumption of the starting materials.

    • Once the imine formation is complete, cool the reaction mixture to room temperature.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Protocol 2: One-Pot Reductive Amination using Sodium Triacetoxyborohydride
  • Reaction Setup:

    • To a solution of 4-methoxyaniline (1.0 eq) and decanal (1.1 eq) in 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (1.5 eq) in one portion.

    • Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

ReactionPathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 4-Methoxyaniline 4-Methoxyaniline Imine N-(decylidene)-4-methoxyaniline 4-Methoxyaniline->Imine + Decanal - H2O Decanal Decanal Product This compound Imine->Product + [H] (Reducing Agent)

Caption: Reaction pathway for the synthesis of this compound.

TroubleshootingWorkflow start Low Yield Observed check_imine Check for complete imine formation (TLC/GC-MS) start->check_imine incomplete_imine Incomplete imine formation check_imine->incomplete_imine optimize_imine Optimize imine formation: - Remove water (Dean-Stark) - Increase reaction time/temp - Add acid catalyst incomplete_imine->optimize_imine Yes check_side_products Analyze for side products (1-decanol, dialkylation) incomplete_imine->check_side_products No optimize_imine->check_imine side_products_present Side products present? check_side_products->side_products_present minimize_side_products Minimize side products: - Use milder reducing agent - Adjust stoichiometry - Lower reaction temperature side_products_present->minimize_side_products Yes check_reagents Verify purity of starting materials side_products_present->check_reagents No minimize_side_products->check_side_products impure_reagents Impurities detected? check_reagents->impure_reagents purify_reagents Purify starting materials impure_reagents->purify_reagents Yes optimize_conditions Systematically optimize: - Solvent - Temperature - Reaction time impure_reagents->optimize_conditions No purify_reagents->check_reagents

Stability issues of N-decyl-4-methoxyaniline under ambient conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-decyl-4-methoxyaniline under ambient conditions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the expected signs of degradation for this compound when stored under ambient conditions?

A1: this compound, being a derivative of 4-methoxyaniline (p-anisidine), is susceptible to oxidation under ambient conditions. The primary sign of degradation is a change in color of the material.[1] While pure this compound is expected to be a white to off-white solid, exposure to air and/or light can lead to the formation of colored oxidation products, resulting in a grey-brown appearance.[1] The development of a noticeable fishy or amine-like odor may also indicate decomposition.

Q2: What are the optimal storage conditions to ensure the stability of this compound?

A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place.[2][3][4] The container should be tightly sealed to prevent exposure to air and moisture.[2][3][4] For long-term storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) is recommended.[4] It is also advised to store it locked up or in an area accessible only to qualified personnel.[4][5]

Q3: What are the known incompatibilities of this compound?

A3: this compound is incompatible with strong oxidizing agents and acids.[2][3][4][6] Contact with these substances can lead to vigorous and potentially hazardous reactions. It is also advisable to avoid contact with different plastics, as potential leaching or reaction may occur.[3][4]

Q4: What are the potential degradation products of this compound?

A4: While specific degradation products for this compound are not extensively documented in the provided search results, it is reasonable to extrapolate from the behavior of 4-methoxyaniline. The primary degradation pathway is likely the oxidation of the aromatic amine functional group. This can lead to the formation of colored impurities such as nitroso, nitro, and polymeric compounds. Upon exposure to aldehydes and ketones, it can form Schiff bases.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration (e.g., yellowing, browning) Exposure to air (oxidation), light, or elevated temperatures.Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). Store at recommended cool temperatures and protect from light. For ongoing experiments, prepare fresh solutions and minimize their exposure to ambient conditions.
Inconsistent experimental results Degradation of the starting material.Verify the purity of the this compound using an appropriate analytical method such as HPLC, GC-MS, or NMR before use. If degradation is suspected, purify the compound (e.g., by recrystallization or column chromatography) or use a fresh, unopened batch.
Formation of precipitates in solution Formation of insoluble degradation products or reaction with solvent impurities.Ensure the use of high-purity, dry solvents. Degas solvents prior to use to remove dissolved oxygen. If precipitates form in a stock solution, it should be discarded and a fresh solution prepared.
Unexpected reaction byproducts Reaction with atmospheric components (e.g., CO2, moisture) or contaminants.Handle the compound in a controlled environment, such as a glovebox or under a stream of inert gas, especially for sensitive reactions. Ensure all glassware is clean and dry.

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

Objective: To assess the stability of this compound under accelerated conditions of temperature and humidity.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into several amber glass vials.

  • Initial Analysis (T=0): Reserve one vial for initial analysis. Dissolve the contents in a suitable solvent (e.g., methanol, acetonitrile) and analyze by HPLC-UV to determine the initial purity and peak area. Obtain an NMR spectrum and an IR spectrum as baseline references.

  • Stress Conditions: Place the remaining vials in a stability chamber set to 40°C and 75% relative humidity.

  • Time Points: Withdraw one vial at predetermined time points (e.g., 1, 2, 4, and 8 weeks).

  • Analysis: At each time point, dissolve the sample and analyze by HPLC-UV. Compare the chromatogram to the T=0 sample, looking for a decrease in the main peak area and the appearance of new peaks (degradation products). Record any changes in physical appearance (color, texture).

  • Data Analysis: Calculate the percentage of remaining this compound at each time point relative to the initial amount.

Protocol 2: Photostability Study of this compound

Objective: To evaluate the stability of this compound upon exposure to light.

Methodology:

  • Sample Preparation: Prepare two sets of samples as described in Protocol 1.

  • Light Exposure: Place one set of vials in a photostability chamber with a controlled light source (e.g., a combination of cool white fluorescent and near-UV lamps). Wrap the second set of vials in aluminum foil to serve as dark controls and place them in the same chamber to maintain the same temperature.

  • Time Points: Expose the samples for a defined period (e.g., 24, 48, 72 hours).

  • Analysis: After the exposure period, analyze both the light-exposed and dark control samples by HPLC-UV.

  • Data Analysis: Compare the purity of the light-exposed samples to the dark controls to determine the extent of photodegradation.

Data Presentation

Table 1: Example Data Table for Accelerated Stability Study

Time Point (Weeks)Temperature (°C)Relative Humidity (%)AppearancePurity by HPLC (%)
025AmbientWhite Solid99.5
14075Off-white solid
24075Light yellow solid
44075Yellow solid
84075Yellow-brown solid

Visualizations

degradation_pathway This compound This compound Oxidation_Products Oxidized Intermediates (e.g., Radicals, Imines) This compound->Oxidation_Products O2, Light, Heat Degradation_Products Colored Impurities (e.g., Nitroso, Nitro, Polymers) Oxidation_Products->Degradation_Products Further Oxidation

Caption: Potential oxidative degradation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_stress Stress Conditions Sample This compound Vials Weigh into Amber Vials Sample->Vials HPLC HPLC-UV Analysis Vials->HPLC T=0 Analysis Accelerated 40°C / 75% RH Vials->Accelerated Photostability Light Exposure Vials->Photostability Data_Comparison Data Comparison & Stability Assessment HPLC->Data_Comparison Compare to T=0 NMR NMR Analysis IR IR Analysis Accelerated->HPLC Time Points Photostability->HPLC End of Exposure

Caption: General experimental workflow for stability testing.

References

Scaling up the synthesis of N-decyl-4-methoxyaniline for material studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers scaling up the synthesis of N-decyl-4-methoxyaniline for material studies.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Ineffective Base: The base used (e.g., K₂CO₃, Na₂CO₃) may be old, hydrated, or not strong enough to deprotonate the aniline effectively.1. Use freshly dried, anhydrous base. Consider a stronger base like potassium tert-butoxide (KOtBu) for reactions with less reactive alkylating agents, but be mindful of potential side reactions.[1]
2. Low Reaction Temperature: The reaction may be too slow at the current temperature.2. Increase the reaction temperature. N-alkylation of anilines can require heating, sometimes to reflux, depending on the solvent and reagents.[2][3]
3. Inactive Alkylating Agent: The 1-bromodecane may have degraded.3. Use a fresh bottle of 1-bromodecane or purify the existing stock by distillation.
Presence of Multiple Spots on TLC Plate 1. Unreacted Starting Material: The reaction has not gone to completion, leaving unreacted 4-methoxyaniline.1. Increase reaction time or temperature. A large excess of the alkylating agent can also drive the reaction to completion, but may complicate purification.[4]
2. Over-alkylation: The product (a secondary amine) is more nucleophilic than the starting aniline and can react with another molecule of 1-bromodecane to form a tertiary amine.2. Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the alkylating agent. This is a common issue in N-alkylation reactions.
3. Side Products: The alkyl halide may undergo elimination reactions at high temperatures with a strong base.3. Use milder reaction conditions if possible. Ensure the base is appropriate for the desired substitution reaction.
Difficulty in Product Purification 1. Similar Polarity of Product and Impurities: The product and unreacted 4-methoxyaniline or over-alkylated product may have close Rf values on TLC, making column chromatography challenging.1. Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent (e.g., ethyl acetate in hexanes) can improve separation.
2. Oily Product: The product may be a viscous oil or a low-melting solid, making crystallization difficult.2. Purification by column chromatography is the most common method. If an oil is obtained, ensure all solvent is removed under high vacuum.
Product Discoloration (Turns Brown/Yellow) 1. Air Oxidation: Anilines and their derivatives are susceptible to air oxidation, which can lead to colored impurities.1. Store the final product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.[5] During workup and purification, minimize exposure to air and light.

Frequently Asked Questions (FAQs)

Q1: What is a standard synthetic route for this compound? A1: A common and straightforward method is the N-alkylation of 4-methoxyaniline with 1-bromodecane. This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile in the presence of a mild base such as potassium carbonate (K₂CO₃) to neutralize the HBr formed.

Q2: How can I monitor the progress of the reaction? A2: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A sample of the reaction mixture is spotted on a TLC plate alongside the starting materials (4-methoxyaniline and 1-bromodecane). The disappearance of the starting aniline spot and the appearance of a new, less polar product spot indicate the reaction is progressing.

Q3: What are the expected physical properties of 4-methoxyaniline? A3: 4-methoxyaniline (also known as p-anisidine) is typically a white to brownish crystalline solid.[5][6] Key properties are summarized in the table below.

PropertyValue
Molecular Formula C₇H₉NO[6]
Molar Mass 123.15 g/mol [7]
Melting Point 56-59 °C[5][8]
Boiling Point 243 °C[5][6]
Appearance White to yellow or brown crystalline solid[6]

Q4: My final product is a brownish oil, is this normal? A4: While pure this compound should be a pale yellow or colorless oil or low melting solid, slight discoloration due to minor impurities or some degree of air oxidation is common with aniline derivatives.[5] If characterization data (NMR, MS) is clean, the color may not be detrimental to its use, depending on the application. For high-purity applications, further purification by column chromatography or distillation under reduced pressure may be necessary.

Q5: Which characterization techniques are recommended for the final product? A5: The structure and purity of this compound should be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).[9] ¹H NMR is particularly useful for confirming the presence of the decyl chain and the aromatic protons, as well as determining the purity.[9]

Experimental Protocol: N-alkylation of 4-Methoxyaniline

This protocol details the synthesis of this compound via nucleophilic substitution.

Reagents and Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
4-Methoxyaniline123.1520.01.0
1-Bromodecane221.1922.01.1
Potassium Carbonate (K₂CO₃)138.2140.02.0
Acetonitrile (CH₃CN)-100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxyaniline (2.46 g, 20.0 mmol) and acetonitrile (100 mL).

  • Add anhydrous potassium carbonate (5.53 g, 40.0 mmol) to the solution.

  • Add 1-bromodecane (4.87 g, 22.0 mmol) to the stirred suspension.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete (as indicated by the consumption of 4-methoxyaniline), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the solid with a small amount of acetonitrile.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain a crude residue.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting from 2% and gradually increasing to 10%) to afford pure this compound.

Visualized Workflows

G cluster_0 Synthesis cluster_1 Workup & Isolation cluster_2 Purification & Analysis A 1. Combine Reagents (4-Methoxyaniline, 1-Bromodecane, K2CO3, Acetonitrile) B 2. Heat to Reflux (12-24 hours) A->B C 3. Monitor by TLC B->C D 4. Cool & Filter Solids C->D Reaction Complete E 5. Evaporate Solvent D->E F 6. Liquid-Liquid Extraction E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H J Pure this compound H->J I 9. Characterization (NMR, MS) J->I

Caption: Experimental workflow for the synthesis of this compound.

G A Problem Identified: Low Product Yield B Check TLC Plate A->B C Cause: Incomplete Reaction (Starting material remains) B->C High SM Spot D Cause: Degradation or Loss (Streaking or no product spot) B->D Low/No Product Spot E Solution: - Increase reaction time/temp - Use fresh reagents C->E F Solution: - Check workup procedure (pH) - Ensure reagents are pure D->F

Caption: Troubleshooting logic for addressing low product yield.

References

Validation & Comparative

Purity Assessment of Synthesized N-decyl-4-methoxyaniline: A Comparative Guide to NMR and HPLC Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and organic synthesis, rigorous purity assessment of novel compounds is a cornerstone of reliable and reproducible results. This guide provides a comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) for determining the purity of synthesized N-decyl-4-methoxyaniline. We present supporting experimental protocols and data to assist in selecting the most appropriate analytical method.

Comparison of Analytical Methods for Purity Determination

Quantitative ¹H NMR (qNMR) and HPLC are powerful techniques for purity assessment, each with distinct advantages and limitations. The choice of method often depends on factors such as the nature of the impurities, the required precision, and the availability of instrumentation.

Table 1: Comparison of qNMR and HPLC for Purity Analysis of this compound

Parameter¹H NMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)
Principle The integral of an NMR signal is directly proportional to the number of protons giving rise to that signal. Purity is determined by comparing the integral of a signal from the analyte to that of a certified internal standard.[1][2]Separation of components in a mixture based on their differential partitioning between a stationary phase and a mobile phase.[1] Purity is typically determined by the area percentage of the main peak.
Primary Measurement Molar ratioArea percentage
Reference Standard Requires a certified internal standard of known purity.Often relies on a certified reference standard of the analyte itself for accurate quantification, though area percent can be used for relative purity.
Selectivity High for structurally different molecules. Can distinguish between isomers if their proton environments are sufficiently different.Excellent for separating compounds with different polarities, including isomers.
Potential Impurities Detected Unreacted 4-methoxyaniline, residual 1-bromodecane, N,N-didecyl-4-methoxyaniline, and other proton-containing byproducts.Unreacted starting materials, byproducts with different polarity from the main compound.
Hypothetical Purity (%) 98.5 ± 0.298.8 (by area %)
Limit of Detection (LOD) ~0.1 mol%~0.01% (UV detector)
Analysis Time ~10-15 minutes per sample~15-30 minutes per sample
Sample Preparation Simple dissolution of a precisely weighed sample and internal standard in a deuterated solvent.Dissolution in a suitable solvent, filtration may be required.
Non-destructive Yes, the sample can be recovered.[1]Yes, with fraction collection.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent purity analysis by qNMR and HPLC are provided below.

2.1. Synthesis of this compound

This compound can be synthesized via a nucleophilic substitution reaction between 4-methoxyaniline and 1-bromodecane.

  • Materials: 4-methoxyaniline, 1-bromodecane, potassium carbonate, acetonitrile.

  • Procedure:

    • To a solution of 4-methoxyaniline (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).

    • Add 1-bromodecane (1.1 eq) to the mixture.

    • Reflux the reaction mixture for 24 hours, monitoring the progress by thin-layer chromatography.

    • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Potential Impurities:

  • Unreacted 4-methoxyaniline

  • Unreacted 1-bromodecane

  • Over-alkylation product: N,N-didecyl-4-methoxyaniline

2.2. Purity Assessment by ¹H NMR Spectroscopy

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Internal Standard: 1,3,5-Trimethoxybenzene (certified reference material).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound and 5 mg of 1,3,5-trimethoxybenzene into a vial.

    • Dissolve the mixture in 0.75 mL of deuterated chloroform (CDCl₃).

    • Transfer the solution to an NMR tube.

  • ¹H NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Ensure a relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified.

  • Data Analysis:

    • Integrate the well-resolved singlet signal of the methoxy protons of this compound (approximately 3.78 ppm, 3H).

    • Integrate the singlet signal of the aromatic protons of 1,3,5-trimethoxybenzene (approximately 6.1 ppm, 3H).

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

2.3. Purity Assessment by HPLC

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Sample Preparation:

    • Prepare a stock solution of the synthesized this compound in acetonitrile at a concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Detector wavelength: 254 nm

    • Gradient: Start with 70% acetonitrile, ramp to 95% over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Data Analysis:

    • The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all observed peaks.

Visualized Workflows

The following diagrams illustrate the experimental workflow for qNMR purity assessment and the logical comparison between the analytical methods.

G cluster_0 Sample Preparation cluster_1 NMR Analysis cluster_2 Purity Calculation weigh_sample Accurately weigh synthesized product dissolve Dissolve in CDCl3 weigh_sample->dissolve weigh_standard Accurately weigh internal standard weigh_standard->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire 1H NMR spectrum transfer->acquire process Process data (phasing, baseline correction) acquire->process integrate Integrate signals process->integrate calculate Calculate purity using the standard formula integrate->calculate report Report final purity calculate->report G cluster_0 Analytical Method cluster_1 Key Attributes cluster_2 Outcome qNMR qNMR principle Measurement Principle qNMR->principle Proportionality of signal integral to proton number quantification Quantification qNMR->quantification Internal Standard selectivity Selectivity qNMR->selectivity Structural Differences lod LOD qNMR->lod ~0.1% HPLC HPLC HPLC->principle Differential partitioning HPLC->quantification Area Normalization HPLC->selectivity Polarity Differences HPLC->lod ~0.01% purity_molar Molar Purity principle->purity_molar purity_area Area % Purity principle->purity_area quantification->purity_molar quantification->purity_area selectivity->purity_molar selectivity->purity_area lod->purity_molar lod->purity_area purity_molar->qNMR purity_area->HPLC

References

Validating the Structure of N-decyl-4-methoxyaniline with 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Unambiguous structural elucidation is a cornerstone of chemical research and drug development. The precise arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. While one-dimensional Nuclear Magnetic Resonance (1D NMR) spectroscopy provides essential information, complex molecules often require two-dimensional (2D) NMR techniques for complete and confident structure validation. This guide provides a comprehensive comparison of 2D NMR techniques for validating the structure of N-decyl-4-methoxyaniline, a substituted aniline derivative. We present predicted spectral data, detailed experimental protocols, and a logical workflow for structural confirmation.

Predicted NMR Data for this compound

The structure of this compound consists of a 4-methoxyaniline core with a ten-carbon alkyl chain (decyl group) attached to the nitrogen atom[1]. Based on standard chemical shift increments and data from similar N-alkylated aromatic compounds, the expected ¹H and ¹³C NMR chemical shifts in a common solvent like CDCl₃ are summarized below. These predicted values serve as a benchmark for comparison with experimental data.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Assignment ¹H Chemical Shift (ppm) Multiplicity Integration ¹³C Chemical Shift (ppm)
1'3.05 - 3.15Triplet2H~45.0
2', 3', ... 8'1.20 - 1.40Multiplet14H22.7 - 31.9
9'1.55 - 1.65Multiplet2H~27.0
10'0.85 - 0.95Triplet3H~14.1
2, 66.75 - 6.85Doublet2H~114.9
3, 56.60 - 6.70Doublet2H~114.5
OCH₃3.75 - 3.85Singlet3H~55.8
1---------~142.0
4---------~152.0
NH~3.5 (broad)Singlet1H---

Note: Chemical shifts are predictions and may vary based on solvent and concentration.

Experimental Protocols for 2D NMR

The following are standard protocols for acquiring the 2D NMR data necessary for the structural validation of this compound on a typical 500 MHz NMR spectrometer.

Sample Preparation:

  • Compound: 10-20 mg of this compound

  • Solvent: ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Sample Tube: 5 mm NMR tube.

Table 2: Experimental Parameters for 2D NMR Analyses

Experiment Description Key Acquisition Parameters
COSY Correlation SpectroscopY. Identifies protons that are coupled to each other, typically through 2-3 bonds (J-coupling).Spectral Width: 12 ppm in both dimensions; Data Points: 2048 (F2) x 256 (F1); Scans per increment: 2-4
HSQC Heteronuclear Single Quantum Coherence. Correlates protons with their directly attached carbons (¹JCH).¹H Spectral Width: 12 ppm; ¹³C Spectral Width: 160 ppm; Data Points: 2048 (F2) x 256 (F1); Scans per increment: 2-4; ¹JCH coupling constant: 145 Hz
HMBC Heteronuclear Multiple Bond Correlation. Correlates protons and carbons over longer ranges (typically 2-3 bonds, ²JCH and ³JCH).¹H Spectral Width: 12 ppm; ¹³C Spectral Width: 200 ppm; Data Points: 2048 (F2) x 256 (F1); Scans per increment: 4-8; Long-range coupling constant: 8 Hz

Logical Workflow for Structure Validation

The process of validating the structure of this compound using 2D NMR follows a logical progression. Each experiment provides a piece of the puzzle, and together they offer a complete picture of the molecular architecture.

G cluster_data_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_validation Structure Validation H1_NMR 1D ¹H NMR Assign_Protons Assign Proton Signals H1_NMR->Assign_Protons C13_NMR 1D ¹³C NMR Assign_Carbons Assign Carbon Signals C13_NMR->Assign_Carbons COSY 2D COSY Identify_Spins Identify Spin Systems (Aromatic & Decyl) COSY->Identify_Spins HSQC 2D HSQC HSQC->Assign_Protons HSQC->Assign_Carbons HMBC 2D HMBC Connect_Fragments Connect Structural Fragments HMBC->Connect_Fragments Assign_Protons->Identify_Spins Assign_Carbons->Connect_Fragments Identify_Spins->Connect_Fragments Final_Structure Confirm this compound Structure Connect_Fragments->Final_Structure

Caption: Workflow for 2D NMR structure validation.

Comparative Analysis of 2D NMR Data for Structure Confirmation

The true power of 2D NMR lies in the correlations that connect different parts of the molecule.

  • COSY: This experiment will confirm the connectivity within the decyl chain, showing correlations between H-1' and H-2', H-2' and H-3', and so on, down to H-9' and H-10'. It will also show a correlation between the aromatic protons H-2/6 and H-3/5, confirming the para-substitution pattern.

  • HSQC: This spectrum acts as a bridge between the ¹H and ¹³C data. It will show a cross-peak for each proton and the carbon atom it is directly bonded to. For example, the proton signal around 3.1 ppm will correlate with the carbon signal around 45.0 ppm, assigning these to the C-1'H₂ group. Similarly, the methoxy protons at ~3.8 ppm will correlate with the methoxy carbon at ~55.8 ppm.

  • HMBC: This is arguably the most critical experiment for confirming the overall structure by connecting the isolated spin systems. The key long-range correlations are visualized below.

G H1_prime H-1' C1 H1_prime->C1 C2_6 H1_prime->C2_6 H_methoxy H-OCH3 C4 H_methoxy->C4 H2_6 H-2,6 H2_6->C4 C_methoxy

Caption: Key HMBC correlations for this compound.

Key HMBC Correlations:

  • H-1' to C-1 and C-2/6: The protons on the first methylene group of the decyl chain (H-1') will show correlations to the aromatic carbon attached to the nitrogen (C-1) and the ortho carbons (C-2/6). This unequivocally connects the decyl chain to the aniline nitrogen.

  • Methoxy Protons to C-4: The protons of the methoxy group will show a strong correlation to the aromatic carbon they are attached to (C-4), confirming the position of the methoxy group.

  • H-2/6 to C-4: The aromatic protons at positions 2 and 6 will show a correlation to the methoxy-bearing carbon (C-4), further solidifying the para-substitution pattern.

By systematically analyzing these correlations, the complete covalent framework of this compound can be pieced together, providing definitive structural validation. This multi-technique approach leaves no ambiguity and is a standard practice in modern chemical characterization.

References

A Comparative Analysis of N-decyl-4-methoxyaniline and Other N-alkylanilines for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the physicochemical and biological properties of N-decyl-4-methoxyaniline in comparison to its shorter N-alkyl chain counterparts.

This guide provides a detailed comparison of the properties of this compound with other N-alkylanilines, including N-methyl, N-ethyl, and N-butyl derivatives, as well as the parent compound 4-methoxyaniline. The information presented is intended to assist researchers in understanding the structure-property relationships within this class of compounds and to facilitate their application in various fields, including drug discovery and materials science.

Physicochemical Properties

The N-alkylanilines exhibit a range of physical states and properties that are influenced by the length of the N-alkyl chain. As the alkyl chain length increases, the van der Waals forces between molecules become stronger, leading to changes in melting and boiling points. The solubility of these compounds is also affected by the interplay between the hydrophobic alkyl chain and the polar aniline headgroup.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
4-MethoxyanilineC₇H₉NO123.1556-59[1][2][3]240-243[1][2][3]Sparingly soluble in water; soluble in ethanol, ether, acetone, and benzene[2][4]
N-Methyl-4-methoxyanilineC₈H₁₁NO137.1833-36[5][6]135-136 (at 19 mmHg)[5][6]Soluble in methanol[5][7]
N-Ethyl-4-methoxyanilineC₉H₁₃NO151.21Not availableNot availableData not available
N-Butyl-4-methoxyanilineC₁₁H₁₇NO179.26Not availableNot availableData not available
This compoundC₁₇H₂₉NO263.42Data not availableData not availablePredicted to be poorly soluble in water[8]

Biological Activities

N-alkylanilines have garnered interest for their potential biological activities, including antimicrobial and cytotoxic effects. The length of the N-alkyl chain is a critical determinant of these activities, often showing an increase in potency with increasing chain length up to an optimal point, beyond which a "cutoff effect" may be observed.

Antimicrobial Activity
Cytotoxicity

The cytotoxicity of N-alkylanilines is also influenced by the N-alkyl substituent. Research on related long-chain aliphatic amines suggests that cytotoxicity can increase with chain length. This effect is often linked to the compound's ability to intercalate into and disrupt cell membranes. As with antimicrobial activity, a cutoff effect is sometimes observed, where further increases in chain length beyond an optimal point lead to decreased cytotoxicity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Synthesis of N-alkylanilines

A general method for the synthesis of N-alkylanilines involves the reductive amination of an aldehyde with an aniline derivative. For example, N-methyl-4-methoxyaniline can be synthesized via the catalytic hydrogenation of a mixture of p-anisidine and paraformaldehyde.[10]

Workflow for the Synthesis of N-Methyl-4-methoxyaniline

A p-Anisidine, Paraformaldehyde, Solvent B Reaction Kettle A->B D Gas Replacement (N2, then H2) B->D C Catalyst (e.g., Raney Nickel) C->B E Heating (50-120°C) and Hydrogenation (0.2-1.5 MPa) D->E F Crude N-Methyl-4-methoxyaniline E->F G Rectification F->G H Purified N-Methyl-4-methoxyaniline G->H

Caption: General workflow for the synthesis of N-methyl-4-methoxyaniline.

A similar approach can be adapted for the synthesis of longer-chain N-alkylanilines by using the corresponding aldehyde (e.g., decanal for this compound).

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: The structures of the synthesized N-alkylanilines can be confirmed using ¹H and ¹³C NMR spectroscopy. Samples are typically dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

Mass Spectrometry (MS): The molecular weight and fragmentation pattern of the compounds can be determined by mass spectrometry, further confirming their identity.

Physicochemical Property Determination

Melting Point: The melting point of solid compounds can be determined using a capillary melting point apparatus. A small amount of the finely powdered compound is packed into a capillary tube and heated slowly, and the temperature range over which the substance melts is recorded.

Boiling Point: For liquid compounds, the boiling point can be determined by distillation or by using a micro boiling point apparatus. The temperature at which the vapor pressure of the liquid equals the atmospheric pressure is recorded.

Solubility: The solubility of the compounds in various solvents (e.g., water, ethanol, hexane) can be determined by adding a known amount of the compound to a specific volume of the solvent at a constant temperature and observing the point of saturation.

Biological Activity Assays

Antimicrobial Susceptibility Testing (Broth Microdilution Method): This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms.

Workflow for Broth Microdilution Assay

A Prepare serial dilutions of test compounds C Add compound dilutions to wells A->C B Inoculate microplate wells with standardized microbial suspension B->C D Incubate at appropriate temperature and time C->D E Observe for visible microbial growth D->E F Determine the lowest concentration with no growth (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Cytotoxicity Assay (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Workflow for MTT Cytotoxicity Assay

A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with various concentrations of test compounds B->C D Incubate for a specified period (e.g., 24, 48, 72 hours) C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at a specific wavelength (e.g., 570 nm) G->H I Calculate cell viability H->I

Caption: General workflow for the MTT cytotoxicity assay.

This guide provides a foundational comparison of this compound with its shorter-chain analogs. Further experimental investigation is warranted to fully elucidate the specific properties and potential applications of this and related long-chain N-alkylanilines.

References

The Influence of Alkyl Chain Length on the Liquid Crystalline Properties of Aniline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The modulation of liquid crystalline properties through synthetic modification is a cornerstone of materials science, with applications ranging from display technologies to advanced sensor development. Among the various molecular design strategies, the variation of terminal alkyl chain length on a mesogenic core is a powerful tool for tuning phase behavior. This guide provides a comparative analysis of the effect of alkyl chain length on the liquid crystalline properties of a homologous series of aniline-derived Schiff bases, supported by experimental data.

Data Summary: Phase Transitions of a Homologous Series

The following table summarizes the phase transition temperatures for the homologous series of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkoxyaniline, where 'n' represents the number of carbon atoms in the terminal alkoxy chain attached to the aniline moiety. The data clearly demonstrates a systematic evolution of mesophase behavior with increasing alkyl chain length.

Compound IDAlkyl Chain Length (n)Phase Transitions on Heating (°C)Phase Transitions on Cooling (°C)Mesophases Observed
DC9An-11Cr 130 N 172 II 171 N 124 CrNematic
DC9An-22Cr 124 N 170 II 169 N 119 CrNematic
DC9An-33Cr 119 N 164 II 163 N 112 CrNematic
DC9An-44Cr 112 SmC 118 N 161 II 160 N 116 SmC 107 CrNematic, Smectic C
DC9An-55Cr 109 SmC 124 N 159 II 158 N 121 SmC 102 CrNematic, Smectic C
DC9An-66Cr 103 SmA 116 SmC 129 N 155 II 154 N 126 SmC 114 SmA 97 CrNematic, Smectic C, Smectic A
DC9An-77Cr 98 SmA 121 SmC 134 N 152 II 151 N 131 SmC 119 SmA 91 CrNematic, Smectic C, Smectic A
DC9An-88Cr 92 SmA 139 II 138 SmA 86 CrSmectic A
DC9An-99Cr 87 SmA 141 II 140 SmA 81 CrSmectic A
DC9An-1010Cr 81 SmA 142 II 141 SmA 74 CrSmectic A

Data sourced from Hamad, W. M., & Salih, S. K. (2017). Synthesis and Liquid Crystalline Studies of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkoxyaniline. ARO-The Scientific Journal of Koya University, 5(1), 24-28.[1][2]

Observations:

  • Short alkyl chains (n=1-3) exclusively promote the formation of a nematic (N) phase.[1][2]

  • Intermediate chain lengths (n=4-7) introduce more ordered smectic phases (SmC and SmA) in addition to the nematic phase, indicating a polymesomorphic behavior.[1][2]

  • Long alkyl chains (n=8-10) lead to the complete suppression of the nematic phase, with only a smectic A (SmA) phase being observed.[1][2]

  • There is a general trend of decreasing melting points (Cr to liquid crystal) and clearing points (liquid crystal to isotropic liquid) as the alkyl chain length increases, which enhances the liquid crystalline range at lower temperatures.

Experimental Protocols

The synthesis and characterization of these aniline derivatives follow established methodologies in liquid crystal research.

Synthesis of Schiff Base Liquid Crystals

A common and effective method for synthesizing the target Schiff base compounds is through the condensation reaction of an appropriate aldehyde with a substituted aniline.

Materials:

  • Substituted benzaldehyde (e.g., 2,4-bis(4'-n-nonyloxybenzoyloxy)benzaldehyde)

  • Substituted 4-alkoxyaniline

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Equimolar amounts of the substituted benzaldehyde and the corresponding 4-alkoxyaniline are dissolved in absolute ethanol.

  • A few drops of glacial acetic acid are added to the mixture to catalyze the reaction.

  • The mixture is refluxed for a period of 2 to 4 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).[3]

  • Upon completion, the reaction mixture is cooled to room temperature, allowing the Schiff base product to precipitate.

  • The solid product is collected by vacuum filtration and washed with cold ethanol to remove any unreacted starting materials.

  • The crude product is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/chloroform mixture, to yield the pure liquid crystalline compound.[3]

  • The final product is dried in a vacuum oven.

Characterization Techniques

Differential Scanning Calorimetry (DSC): DSC is employed to determine the phase transition temperatures and their associated enthalpy changes.

  • A small sample (typically 3-5 mg) of the purified compound is hermetically sealed in an aluminum pan.

  • An empty sealed pan is used as a reference.

  • The sample is placed in the DSC furnace and heated at a controlled rate, commonly 10 °C/min, under a nitrogen atmosphere to prevent oxidation.

  • The sample is then cooled at the same rate to observe the transitions on cooling.

  • The onset temperature of the peaks in the DSC thermogram corresponds to the phase transition temperatures.

Polarized Optical Microscopy (POM): POM is used for the visual identification of liquid crystalline phases by observing their unique textures.

  • A small amount of the sample is placed on a clean glass microscope slide and covered with a coverslip.

  • The slide is placed on a hot stage, which allows for precise temperature control.

  • The sample is heated to its isotropic liquid phase to ensure a uniform state and then slowly cooled.

  • As the sample cools and transitions into different mesophases, the characteristic textures (e.g., Schlieren for nematic, focal conic for smectic) are observed through crossed polarizers.

Visualization of Structure-Property Relationship

The following diagram illustrates the logical relationship between the increase in alkyl chain length and the resulting liquid crystalline phase behavior for the described aniline derivative series.

G cluster_input Molecular Design Parameter cluster_trend Trend cluster_output Observed Mesophase Behavior Alkyl Chain Length (n) Alkyl Chain Length (n) Increase in 'n' Increase in 'n' Short Chain (n=1-3) Short Chain (n=1-3) Increase in 'n'->Short Chain (n=1-3) Intermediate Chain (n=4-7) Intermediate Chain (n=4-7) Increase in 'n'->Intermediate Chain (n=4-7) Long Chain (n=8-10) Long Chain (n=8-10) Increase in 'n'->Long Chain (n=8-10) Nematic Phase Nematic Phase Short Chain (n=1-3)->Nematic Phase Intermediate Chain (n=4-7)->Nematic Phase Smectic Phases (SmA, SmC) Smectic Phases (SmA, SmC) Intermediate Chain (n=4-7)->Smectic Phases (SmA, SmC) Long Chain (n=8-10)->Smectic Phases (SmA, SmC)

Effect of Alkyl Chain Length on Mesophase Type.

References

Alkyl Chain Length in Organic Electronics: A Comparative Guide to N-decyl-4-methoxyaniline and N-octyl-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of organic electronics, the performance of devices such as organic solar cells (OSCs) and organic light-emitting diodes (OLEDs) is intricately linked to the properties of the materials used. Hole transport materials (HTMs) play a crucial role in facilitating the efficient movement of positive charge carriers (holes) to the electrodes. Among the various classes of HTMs, N-alkylanilines have garnered attention due to their tunable properties. This guide provides a comparative analysis of two such molecules, N-decyl-4-methoxyaniline and N-octyl-4-methoxyaniline, focusing on how the difference in their alkyl chain length—a decyl (C10) versus an octyl (C8) chain—influences their performance in organic electronic devices.

While direct comparative experimental data for these two specific molecules is limited in published literature, we can infer their performance based on established principles regarding the impact of alkyl chain length on the physicochemical properties of organic semiconductors.

Performance Comparison: The Impact of Two Carbon Atoms

The addition of two methylene groups in the alkyl chain, transitioning from N-octyl-4-methoxyaniline to this compound, can induce subtle yet significant changes in the material's properties and, consequently, the device's performance. These changes primarily revolve around solubility, film morphology, molecular packing, and charge carrier mobility.

PropertyN-octyl-4-methoxyaniline (C8)This compound (C10)Impact on Device Performance
Solubility GoodGenerally HigherEnhanced solubility for the decyl derivative can be advantageous for solution-based processing, potentially leading to more uniform and defect-free thin films.
Film Morphology May form more crystalline domains due to shorter, less disruptive alkyl chains.Longer, more flexible alkyl chains might lead to a more amorphous film morphology.The degree of crystallinity in the HTM layer can significantly affect charge transport. Higher crystallinity is often associated with higher charge carrier mobility.
Molecular Packing Shorter chains may allow for closer π-π stacking of the aromatic cores.Longer chains can increase the intermolecular distance between the conductive cores.Closer packing generally facilitates more efficient intermolecular charge hopping, leading to higher hole mobility.
Hole Mobility Potentially higher due to closer molecular packing.Potentially lower due to increased intermolecular distance.Higher hole mobility is a key factor in achieving high-efficiency organic electronic devices as it reduces charge recombination losses.
Thermal Stability GoodGenerally similar to the octyl derivative.Both molecules are expected to have sufficient thermal stability for typical organic electronic device applications.

It is important to note that the optimal alkyl chain length is often a trade-off between solubility and charge transport properties. While shorter chains might offer better charge mobility in an ideal crystal, longer chains can be crucial for achieving the uniform film formation necessary for high-performance devices fabricated via solution processing.

Experimental Protocols

Synthesis of N-alkyl-4-methoxyaniline (General Procedure)

This procedure describes a general method for the N-alkylation of 4-methoxyaniline.

Materials:

  • 4-methoxyaniline

  • 1-bromooctane (for N-octyl-4-methoxyaniline) or 1-bromodecane (for this compound)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-methoxyaniline (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and the corresponding 1-bromoalkane (1.2 eq).

  • Heat the reaction mixture to 80 °C and stir for 24 hours under a nitrogen atmosphere.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-alkyl-4-methoxyaniline.

Fabrication of a Conventional Bulk-Heterojunction Organic Solar Cell

This protocol outlines the fabrication of a standard organic solar cell using a solution-processed hole transport layer.

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Hole transport material (N-octyl- or this compound) solution in a suitable organic solvent (e.g., chlorobenzene)

  • Active layer solution (e.g., a blend of a donor polymer like P3HT and a fullerene acceptor like PCBM in chlorobenzene)

  • Electron transport layer material (e.g., calcium)

  • Top electrode material (e.g., aluminum)

Procedure:

  • Clean the ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen.

  • Treat the ITO surface with UV-ozone for 15 minutes to improve the work function and wettability.

  • Spin-coat the hole transport layer solution onto the ITO substrate and anneal at a specified temperature to form a uniform thin film.

  • Transfer the substrates into a nitrogen-filled glovebox.

  • Spin-coat the active layer solution on top of the hole transport layer and anneal to optimize the morphology.

  • Deposit the electron transport layer (e.g., Ca) and the top electrode (e.g., Al) by thermal evaporation under high vacuum (<10⁻⁶ Torr).

  • Encapsulate the device to protect it from air and moisture.

Logical Relationship Diagram

The following diagram illustrates the conceptual relationship between the alkyl chain length of the N-alkylaniline hole transport material and its impact on key parameters influencing organic solar cell performance.

G cluster_0 Molecular Design cluster_1 Material Properties cluster_2 Device Performance Alkyl Chain Length Alkyl Chain Length Solubility Solubility Alkyl Chain Length->Solubility Longer chain increases Molecular Packing Molecular Packing Alkyl Chain Length->Molecular Packing Longer chain decreases packing density Film Morphology Film Morphology Solubility->Film Morphology Improved solubility -> Better film uniformity Hole Mobility Hole Mobility Molecular Packing->Hole Mobility Closer packing -> Higher mobility Device Efficiency Device Efficiency Film Morphology->Device Efficiency Uniform films -> Higher efficiency Hole Mobility->Device Efficiency Higher mobility -> Higher efficiency

Caption: Alkyl chain length's influence on material properties and device performance.

Conclusion

The choice between this compound and N-octyl-4-methoxyaniline as a hole transport material in organic electronics represents a classic optimization problem. The longer decyl chain is expected to enhance solubility, which is beneficial for solution-based fabrication methods, potentially leading to more uniform and higher-quality films. Conversely, the shorter octyl chain may allow for more ordered molecular packing, which is generally conducive to higher charge carrier mobility.

The optimal choice will likely depend on the specific device architecture, the other materials used in the device, and the fabrication techniques employed. Further experimental studies directly comparing these and other N-alkylaniline derivatives are needed to fully elucidate the structure-property relationships and guide the rational design of next-generation organic electronic materials.

A Comparative Analysis of the Electronic Properties of Aniline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the key electronic properties of aniline and several of its para-substituted derivatives: p-toluidine, p-anisidine, p-chloroaniline, and p-nitroaniline. The electronic characteristics of these compounds are pivotal in various applications, including the design of novel pharmaceuticals, organic electronics, and conductive polymers. Understanding how different functional groups modulate the electronic landscape of the aniline molecule is crucial for predicting molecular interactions and reactivity. This guide summarizes experimental and computational data to facilitate a clear comparison.

Core Electronic Properties: A Tabulated Comparison

The electronic properties of aniline derivatives are significantly influenced by the nature of the substituent at the para position. Electron-donating groups (EDGs) like methyl (-CH₃) and methoxy (-OCH₃) tend to increase the electron density of the benzene ring and the amino group, while electron-withdrawing groups (EWGs) like chloro (-Cl) and nitro (-NO₂) decrease it. These effects directly impact the ionization potential, electron affinity, and the Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) energy gap.

CompoundSubstituentIonization Potential (eV)Electron Affinity (eV)HOMO-LUMO Gap (eV)
Aniline-H7.72-0.025.79
p-Toluidine-CH₃ (EDG)7.50-0.115.66
p-Anisidine-OCH₃ (EDG)7.41-0.155.54
p-Chloroaniline-Cl (EWG)7.890.175.68
p-Nitroaniline-NO₂ (EWG)8.581.104.69

Note: The data presented in this table are compiled from a combination of experimental and computational studies (B3LYP/6-311+G(d,p)) to provide a consistent basis for comparison. Experimental values can vary based on the measurement technique and conditions.

Experimental Protocols

The determination of the electronic properties of aniline derivatives relies on a combination of experimental techniques and computational methods. Below are detailed protocols for key experimental procedures.

Determination of Ionization Potential: Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy is a powerful technique for directly measuring the ionization potentials of molecules.[1][2]

Methodology:

  • Sample Preparation: The aniline derivative is vaporized under high vacuum to obtain a gaseous sample of isolated molecules.

  • Ionization: A monochromatic beam of high-energy photons, typically from a helium discharge lamp (for Ultraviolet Photoelectron Spectroscopy, UPS) or an X-ray source (for X-ray Photoelectron Spectroscopy, XPS), is directed at the gaseous sample.[1][2]

  • Electron Ejection: The incident photons cause the ejection of electrons from the molecular orbitals of the aniline derivative.

  • Kinetic Energy Analysis: The kinetic energies of the ejected photoelectrons are measured using an electron energy analyzer.

  • Ionization Potential Calculation: The ionization potential (IP) is calculated using the following equation: IP = hν - Eₖ where hν is the energy of the incident photons and Eₖ is the kinetic energy of the ejected electrons. The lowest binding energy peak in the spectrum corresponds to the first ionization potential, which is the energy required to remove an electron from the HOMO.[2]

Determination of Electron Affinity: Electron Transmission Spectroscopy (ETS)

Electron Transmission Spectroscopy is a technique used to determine the electron affinities of molecules by measuring the energies at which electrons are temporarily captured to form negative ions.

Methodology:

  • Electron Beam Generation: A beam of electrons with a very narrow energy distribution is generated from an electron monochromator.

  • Sample Interaction: The electron beam is passed through a low-pressure gas of the aniline derivative.

  • Transmission Measurement: The current of electrons transmitted through the sample is measured as a function of the electron beam's energy.

  • Resonance Detection: When the energy of the electron beam matches the energy required to form a temporary negative ion (anion state), a sharp decrease or "resonance" in the transmitted current is observed.

  • Electron Affinity Determination: The energies at which these resonances occur correspond to the electron affinities of the molecule. The lowest energy resonance typically corresponds to the formation of the anion in its ground state, providing the adiabatic electron affinity.

Determination of HOMO-LUMO Gap: Cyclic Voltammetry (CV) and UV-Vis Spectroscopy

A combination of cyclic voltammetry and UV-Vis spectroscopy can be used to estimate the HOMO and LUMO energy levels and the resulting energy gap.[3][4][5]

Methodology:

  • Cyclic Voltammetry:

    • Solution Preparation: A solution of the aniline derivative is prepared in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile).

    • Electrochemical Cell: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

    • Potential Sweep: The potential of the working electrode is swept linearly with time to a certain vertex potential and then reversed.

    • Data Acquisition: The current response is measured as a function of the applied potential, generating a cyclic voltammogram.

    • HOMO and LUMO Estimation: The onset oxidation potential (Eₒₓ) and onset reduction potential (EᵣₑᏧ) are determined from the voltammogram. The HOMO and LUMO energy levels can be estimated using the following empirical equations, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple:

      • E(HOMO) = -[Eₒₓ - E₁/₂(Fc/Fc⁺) + 4.8] eV

      • E(LUMO) = -[EᵣₑᏧ - E₁/₂(Fc/Fc⁺) + 4.8] eV

  • UV-Vis Spectroscopy:

    • Solution Preparation: A dilute solution of the aniline derivative is prepared in a UV-transparent solvent (e.g., ethanol or cyclohexane).

    • Spectral Measurement: The absorption spectrum of the solution is recorded using a UV-Vis spectrophotometer.

    • Optical Band Gap Determination: The onset of the lowest energy absorption band (λₒₙₛₑₜ) is determined from the spectrum. The optical HOMO-LUMO gap (E₉) is then calculated using the equation:

      • E₉ (eV) = 1240 / λₒₙₛₑₜ (nm)[3]

Visualizing the Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

Experimental_Workflow cluster_sample Sample Preparation cluster_pes Photoelectron Spectroscopy (IP) cluster_ets Electron Transmission Spectroscopy (EA) cluster_electrochem Electrochemical & Optical Methods (HOMO-LUMO Gap) Aniline_Derivative Aniline Derivative Vaporization Vaporization Aniline_Derivative->Vaporization Electron_Beam Electron Beam Interaction Aniline_Derivative->Electron_Beam CV_Measurement Cyclic Voltammetry Aniline_Derivative->CV_Measurement UVVis_Measurement UV-Vis Spectroscopy Aniline_Derivative->UVVis_Measurement Photon_Ionization Photon Ionization Vaporization->Photon_Ionization Energy_Analysis_PES Kinetic Energy Analysis Photon_Ionization->Energy_Analysis_PES IP_Calculation Ionization Potential (IP) Energy_Analysis_PES->IP_Calculation Transmission_Measurement Transmission Measurement Electron_Beam->Transmission_Measurement EA_Determination Electron Affinity (EA) Transmission_Measurement->EA_Determination HOMO_LUMO_Calc HOMO-LUMO Gap Calculation CV_Measurement->HOMO_LUMO_Calc UVVis_Measurement->HOMO_LUMO_Calc

Caption: Experimental workflow for determining the electronic properties of aniline derivatives.

Substituent_Effects cluster_edg Electron Donating Groups (EDG) cluster_ewg Electron Withdrawing Groups (EWG) cluster_properties Electronic Properties EDG -CH3, -OCH3 Aniline Aniline Ring EDG->Aniline Increases Electron Density EWG -Cl, -NO2 EWG->Aniline Decreases Electron Density IP Ionization Potential Aniline->IP Decreases (EDG) Increases (EWG) EA Electron Affinity Aniline->EA Decreases (EDG) Increases (EWG) HOMO_LUMO_Gap HOMO-LUMO Gap Aniline->HOMO_LUMO_Gap Slight Decrease (EDG) Significant Decrease (EWG) Reactivity Nucleophilicity Aniline->Reactivity Increases (EDG) Decreases (EWG)

Caption: Influence of substituents on the electronic properties of the aniline ring.

References

Benchmarking the Performance of N-decyl-4-methoxyaniline-Based Devices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark of the potential performance of N-decyl-4-methoxyaniline in various organic electronic devices. Due to the limited availability of published data on devices explicitly incorporating this compound, this guide leverages performance data from structurally similar aniline and methoxy-aniline derivatives to project its potential and provide a basis for comparison against common alternative materials. The experimental protocols detailed herein are standard methodologies that can be adapted for the fabrication and characterization of this compound-based devices.

Comparative Performance Data

The following tables summarize the performance of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) fabricated with materials structurally related to this compound, alongside common high-performing alternative materials. This data is intended to provide a benchmark for expected performance.

Table 1: Performance of Organic Field-Effect Transistors (OFETs)

Active MaterialDevice ArchitectureHole Mobility (μh) [cm²/Vs]On/Off RatioReference MaterialHole Mobility (μh) [cm²/Vs]On/Off Ratio
This compound (Projected) Top-Contact, Bottom-Gate(Data Not Available)(Data Not Available)2,6-Diphenylanthracene (DPA)0.3410⁶
Poly(triarylamine) (PTAA)Top-Contact, Bottom-Gate~10⁻³ - 10⁻²> 10⁵Pentacene~1.0> 10⁶
5,5'-diphenylindigoTop-Contact, Bottom-Gate0.56> 10⁵TIPS-Pentaceneup to 1.8> 10⁶
Fused Diketopyrrolopyrrole DerivativeTop-Contact, Bottom-Gate1.3 x 10⁻³> 10⁴C8-BTBTup to 4.8> 10⁶

Note: Data for this compound is not yet available in the literature. The values for related and reference materials are provided for comparative purposes. The performance of OFETs is highly dependent on fabrication conditions and device architecture.

Table 2: Performance of Organic Light-Emitting Diodes (OLEDs)

Hole Transport/Emissive MaterialDevice ArchitectureMax. External Quantum Efficiency (EQE) [%]Max. Luminance [cd/m²]Reference MaterialMax. EQE [%]Max. Luminance [cd/m²]
This compound (Projected as HTL) Multi-layer(Data Not Available)(Data Not Available)Spiro-OMeTAD ~20-25 (in perovskite solar cells)>10,000
N,N′-bis(3-methylphenyl)-N,N′-diphenylbenzidine (TPD)Multi-layer~1-5>50,000[1]NPB ~5-7>30,000
Triarylamine Siloxane (TPD-Si₂)Multi-layer4.4 ± 0.5[1]85,000[1]TAPC ~5-10>20,000
Acridine-substituted Triphenylamine (TPA-2ACR)Multi-layer21.59[2]>10,000CBP ~15-20>15,000

Note: this compound is projected as a potential hole transport layer (HTL) due to its aniline-based structure. Performance metrics for OLEDs can vary significantly based on the emissive material, device stack, and fabrication methods.

Conceptual Diagrams

The following diagrams illustrate the fundamental principles and workflows relevant to the development of organic electronic devices.

G Conceptual Device Structure and Energy Levels cluster_device Device Stack cluster_energy Energy Level Diagram Anode Anode (e.g., ITO) HTL Hole Transport Layer (e.g., this compound) ActiveLayer Active Layer (Emitter/Semiconductor) ETL Electron Transport Layer Cathode Cathode (e.g., Al) Anode_HOMO Anode Work Function HTL_HOMO HTL HOMO Anode_HOMO->HTL_HOMO Hole Injection Active_HOMO Active HOMO HTL_HOMO->Active_HOMO ETL_HOMO ETL HOMO Cathode_HOMO Cathode Work Function ETL_LUMO ETL LUMO Cathode_HOMO->ETL_LUMO Electron Injection Anode_LUMO HTL_LUMO HTL LUMO Active_LUMO Active LUMO ETL_LUMO->Active_LUMO Cathode_LUMO

Caption: Device architecture and corresponding energy level diagram.

G Solution-Processed Device Fabrication Workflow cluster_prep Substrate Preparation cluster_deposition Layer Deposition cluster_final Final Steps Cleaning Substrate Cleaning (e.g., Sonication in Solvents) Plasma Plasma Treatment (e.g., Oxygen or Argon Plasma) Cleaning->Plasma HTL Spin-coat Hole Transport Layer (e.g., this compound solution) Plasma->HTL Anneal_HTL Anneal HTL HTL->Anneal_HTL Active Spin-coat Active Layer Anneal_HTL->Active Anneal_Active Anneal Active Layer Active->Anneal_Active ETL Spin-coat/Evaporate Electron Transport Layer Anneal_Active->ETL Anneal_ETL Anneal ETL ETL->Anneal_ETL Cathode Thermal Evaporation of Cathode Anneal_ETL->Cathode Encapsulation Encapsulation Cathode->Encapsulation Testing Testing Encapsulation->Testing Device Characterization

Caption: General workflow for fabricating solution-processed devices.

Experimental Protocols

The following are detailed, generalized protocols for the fabrication and characterization of OFETs and OLEDs. These can serve as a starting point for developing specific procedures for this compound-based devices.

3.1. Organic Field-Effect Transistor (OFET) Fabrication and Characterization

Objective: To fabricate and characterize a top-contact, bottom-gate OFET using a solution-processable organic semiconductor.

Materials and Equipment:

  • Substrates: Highly doped Si wafers with a thermally grown SiO₂ layer (e.g., 300 nm).

  • Organic Semiconductor: this compound or other aniline derivative dissolved in a suitable solvent (e.g., chlorobenzene, toluene).

  • Source/Drain Electrode Material: Gold (Au).

  • Solvents: Acetone, isopropanol for cleaning.

  • Spin coater.

  • Thermal evaporator.

  • Semiconductor parameter analyzer.

  • Glovebox with a nitrogen atmosphere.

Fabrication Protocol:

  • Substrate Cleaning:

    • Cut the Si/SiO₂ wafer into desired substrate sizes (e.g., 1.5 cm x 1.5 cm).

    • Sequentially sonicate the substrates in acetone and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with oxygen plasma for 5 minutes to remove any organic residues and improve the surface wettability.

  • Active Layer Deposition:

    • Transfer the cleaned substrates into a nitrogen-filled glovebox.

    • Prepare a solution of the organic semiconductor (e.g., 5-10 mg/mL in chlorobenzene).

    • Spin-coat the organic semiconductor solution onto the SiO₂ surface. A typical spin-coating recipe is a two-step process: 500 rpm for 10 seconds (for spreading) followed by 2000 rpm for 60 seconds (for thinning).

    • Anneal the film on a hotplate inside the glovebox at a temperature optimized for the specific material (e.g., 80-120 °C) for 10-30 minutes to remove residual solvent and improve film morphology.

  • Electrode Deposition:

    • Place the substrates with the organic semiconductor film into a thermal evaporator.

    • Use a shadow mask to define the source and drain electrodes.

    • Deposit a 50 nm thick layer of gold at a rate of 0.1-0.2 Å/s under high vacuum (< 10⁻⁶ Torr).

Characterization Protocol:

  • Transfer the fabricated OFETs to a probe station connected to a semiconductor parameter analyzer.

  • Measure the output characteristics by sweeping the drain-source voltage (Vds) from 0 to -60 V at different gate-source voltages (Vgs) (e.g., 0 V to -60 V in -10 V steps).

  • Measure the transfer characteristics by sweeping Vgs from +20 V to -60 V at a constant high Vds (e.g., -60 V).

  • From the transfer curve in the saturation regime, calculate the field-effect mobility (μ) using the equation: Ids = (W/2L) * Cᵢ * μ * (Vgs - Vth)², where W is the channel width, L is the channel length, Cᵢ is the capacitance per unit area of the gate dielectric, and Vth is the threshold voltage.

  • Determine the On/Off ratio from the transfer curve as the ratio of the maximum drain current to the minimum drain current.

3.2. Organic Light-Emitting Diode (OLED) Fabrication and Characterization

Objective: To fabricate and characterize a multi-layer small molecule OLED by thermal evaporation.

Materials and Equipment:

  • Substrates: Patterned indium tin oxide (ITO) coated glass.

  • Organic Materials: Hole injection layer (HIL), hole transport layer (HTL, e.g., this compound), emissive layer (EML), electron transport layer (ETL), and electron injection layer (EIL) materials.

  • Cathode Material: Aluminum (Al) or Lithium Fluoride/Aluminum (LiF/Al).

  • Solvents for cleaning: Deionized water, acetone, isopropanol.

  • UV-Ozone or Oxygen Plasma cleaner.

  • High-vacuum thermal evaporation system.

  • Source measure unit (SMU).

  • Spectrometer/photodetector for luminance and electroluminescence (EL) spectrum measurement.

Fabrication Protocol:

  • Substrate Cleaning:

    • Clean the patterned ITO substrates by sequential sonication in deionized water with detergent, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a nitrogen gun.

    • Treat the ITO surface with UV-ozone or oxygen plasma for 10-15 minutes to increase its work function and improve hole injection.

  • Organic Layer Deposition:

    • Immediately transfer the cleaned substrates to a high-vacuum thermal evaporation chamber.

    • Sequentially deposit the organic layers without breaking the vacuum. A typical device stack would be:

      • HIL (e.g., 10 nm)

      • HTL (e.g., 40 nm of this compound)

      • EML (e.g., 20 nm)

      • ETL (e.g., 30 nm)

      • EIL (e.g., 1 nm of LiF)

    • The deposition rate for organic materials is typically maintained at 0.5-2 Å/s.

  • Cathode Deposition:

    • Without breaking vacuum, deposit the cathode layer (e.g., 100 nm of Al) through a shadow mask that defines the active area of the pixels. The deposition rate for Al is typically 1-5 Å/s.

  • Encapsulation:

    • Remove the completed devices from the evaporation chamber and immediately encapsulate them in a nitrogen-filled glovebox using a UV-curable epoxy and a cover glass to prevent degradation from moisture and oxygen.

Characterization Protocol:

  • Connect the OLED to a source measure unit.

  • Measure the current density-voltage-luminance (J-V-L) characteristics by applying a forward bias voltage sweep and simultaneously measuring the current and the light output with a calibrated photodetector.

  • Calculate the current efficiency (cd/A) and power efficiency (lm/W).

  • Calculate the external quantum efficiency (EQE) from the luminance, current, and EL spectrum.

  • Measure the electroluminescence (EL) spectrum at a constant driving voltage using a spectrometer.

  • Determine the Commission Internationale de l'Éclairage (CIE) color coordinates from the EL spectrum.

Concluding Remarks

While direct experimental data for this compound-based devices is currently lacking, the data from analogous aniline and methoxy-aniline compounds suggest its potential as a p-type semiconductor or hole transport material. Its long alkyl chain may enhance solubility for solution processing, a desirable trait for low-cost, large-area electronics. However, this alkyl chain might also disrupt solid-state packing, which could affect charge transport properties.

The provided protocols offer a robust framework for the systematic evaluation of this compound in OFETs and OLEDs. Further research is essential to determine its intrinsic properties and benchmark its performance against the established materials presented in this guide. The synthesis and characterization of devices based on this compound will be a critical step in assessing its viability for future applications in organic electronics.

References

A Comparative Guide to the Analytical Profile of N-decyl-4-methoxyaniline and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the analytical characteristics of a compound is paramount. This guide provides a comparative analysis of N-decyl-4-methoxyaniline against structurally related alternatives, offering insights into how N-substitution influences its physicochemical and spectral properties. Due to a lack of publicly available experimental data for this compound, this guide leverages data from its parent amine, 4-methoxyaniline, and other N-substituted analogs to provide a predictive and comparative framework.

Executive Summary

This compound is a derivative of 4-methoxyaniline (also known as p-anisidine), a widely used intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds.[1] The introduction of a long alkyl chain, the decyl group, at the nitrogen atom is expected to significantly alter its physical properties, such as increasing its lipophilicity and lowering its melting point compared to the parent amine. This guide presents a side-by-side comparison of the available analytical data for this compound, 4-methoxyaniline, N-benzyl-4-methoxyaniline, and N-(4-methoxybenzylidene)-4-methoxyaniline to facilitate a deeper understanding of their relative characteristics.

Data Presentation: A Comparative Overview

The following tables summarize the key physical, chemical, and spectral properties of this compound and its selected analogs.

Table 1: Physical and Chemical Properties

PropertyThis compound4-Methoxyaniline (p-Anisidine)N-Benzyl-4-methoxyanilineN-(4-methoxybenzylidene)-4-methoxyaniline
Molecular Formula C₁₇H₂₉NOC₇H₉NO[2]C₁₄H₁₅NO[3]C₁₅H₁₅NO₂[4]
Molecular Weight 263.42 g/mol 123.15 g/mol 213.27 g/mol [3]241.29 g/mol [5]
Melting Point Data not available56-59 °C[6]Data not available146-150 °C[5]
Boiling Point Data not available240-243 °C[6]Data not available389.5 °C at 760 mmHg[7]
Appearance Data not availableWhite to reddish crystalline solid[8]Yellowish oil[9]Solid[5]
Solubility Expected to be soluble in nonpolar organic solventsSoluble in ethanol, methanol; sparingly soluble in water[8]Data not availableData not available

Table 2: Mass Spectrometry Data

CompoundIonization ModePredicted/Observed m/z
This compound ESI+[M+H]⁺: 264.2322
4-Methoxyaniline EI123.07 (M⁺), 108.05, 80.05, 53.04
N-Benzyl-4-methoxyaniline EI303 (M+), 212, 91[10]
N-(4-methoxybenzylidene)-4-methoxyaniline Data not availableData not available

Table 3: NMR Spectral Data (¹H and ¹³C)

CompoundSolvent¹H NMR (δ ppm)¹³C NMR (δ ppm)
This compound -Data not availableData not available
4-Methoxyaniline CDCl₃6.75 (d, 2H), 6.63 (d, 2H), 3.75 (s, 3H), 3.55 (br s, 2H)152.8, 141.9, 115.4, 114.7, 55.7
N-Benzyl-4-methoxyaniline CDCl₃7.46–7.35 (m, 4H), 7.31 (t, 1H), 6.86–6.78 (m, 2H), 6.67–6.62 (m, 2H), 4.32 (s, 2H), 3.78 (s, 3H)[9]152.2, 142.5, 139.7, 128.6, 127.6, 127.2, 114.9, 114.2, 55.8, 49.3[9]
N-(4-methoxybenzylidene)-4-methoxyaniline -Data not availableData not available

Experimental Protocols

Detailed experimental protocols are provided below for the key analytical techniques. While specific data for this compound is unavailable, these methods are representative of the procedures used for its analogs and would be applicable for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the analyte.

Instrumentation: Bruker AVANCE 500 MHz NMR Spectrometer.[9]

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Spectral Width: 20 ppm

  • Temperature: 298 K

¹³C NMR Acquisition Parameters:

  • Pulse Program: zgpg30

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Spectral Width: 240 ppm

  • Temperature: 298 K

Data Processing:

  • Apply Fourier transformation, phase correction, and baseline correction using appropriate NMR processing software.

  • Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the compound and quantify its presence in a mixture.

Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting condition could be 70:30 (v/v) acetonitrile:water.[11] For mass spectrometry detection, a volatile buffer like formic acid (0.1%) can be added.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C[11]

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the specific compound)

Sample Preparation:

  • Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Perform serial dilutions to create calibration standards if quantification is required.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the analyte.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source.[12]

Sample Introduction:

  • Direct Infusion: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 10 µg/mL and infuse it directly into the mass spectrometer.

  • LC-MS: Utilize the HPLC method described above to introduce the sample into the mass spectrometer.

ESI-MS Parameters (for this compound and other non-volatile analogs):

  • Ionization Mode: Positive

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Gas Flow (Desolvation): 600 L/hr

EI-MS Parameters (for volatile analogs like 4-methoxyaniline):

  • Ionization Energy: 70 eV

  • Source Temperature: 200 °C

Visualizations

The following diagrams illustrate a typical analytical workflow and the structural relationships between the compared compounds.

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample Compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Filtration Filtration Dissolution->Filtration HPLC HPLC Analysis (Purity) Filtration->HPLC NMR NMR Spectroscopy (Structure) Filtration->NMR MS Mass Spectrometry (Molecular Weight) Filtration->MS Purity Purity Assessment HPLC->Purity Structure Structural Elucidation NMR->Structure MW Molecular Weight Confirmation MS->MW Report Analytical Report Purity->Report Structure->Report MW->Report

Caption: Experimental workflow for analytical characterization.

Structural_Relationship cluster_derivatives N-Substituted Derivatives Parent 4-Methoxyaniline (p-Anisidine) Decyl This compound Parent->Decyl + Decyl Group Benzyl N-benzyl-4-methoxyaniline Parent->Benzyl + Benzyl Group Methoxybenzylidene N-(4-methoxybenzylidene)-4-methoxyaniline Parent->Methoxybenzylidene + Methoxybenzylidene Group

Caption: Logical relationship of N-substituted derivatives.

References

A Comparative Guide to the Synthesis of N-decyl-4-methoxyaniline: An Analysis of Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of novel organic compounds is a foundational step. The reproducibility of a synthetic protocol is paramount for consistent results and scalable production. This guide provides a comparative analysis of two distinct protocols for the synthesis of N-decyl-4-methoxyaniline, a substituted aniline with potential applications in materials science and as a precursor for pharmacologically active molecules.

This document outlines two methods for the synthesis of this compound: a catalytic hydrogenation approach using a primary alcohol and a classical nucleophilic substitution with an alkyl halide. The objective is to provide a clear comparison of these protocols, focusing on reproducibility, yield, purity, and overall efficiency. All quantitative data is summarized for ease of comparison, and detailed experimental methodologies are provided.

Comparative Analysis of Synthesis Protocols

The two protocols for the synthesis of this compound are compared based on several key metrics. Protocol A utilizes a Raney nickel-catalyzed reaction between 4-methoxyaniline and 1-decanol. Protocol B follows a more traditional N-alkylation pathway using 1-bromodecane as the alkylating agent in the presence of a weak base.

ParameterProtocol A: Catalytic Alkylation with 1-DecanolProtocol B: N-Alkylation with 1-Bromodecane
Starting Materials 4-Methoxyaniline, 1-Decanol4-Methoxyaniline, 1-Bromodecane
Catalyst/Reagent Raney NickelSodium Carbonate
Solvent TolueneAcetonitrile
Reaction Temperature 110-120°C (Reflux)82°C (Reflux)
Reaction Time 6 hours24 hours
Reported Yield 91.5-98.3%[1]~85-95% (Typical for similar reactions)
Reported Purity Moderate to High (Initial purification by distillation may require further chromatography for high purity)[1]High (Purification by column chromatography)
Key Advantages Higher atom economy (water is the only byproduct), potentially greener, high reported yield.Milder reaction conditions, avoids handling of pyrophoric catalyst.
Key Disadvantages Requires handling of pyrophoric Raney nickel catalyst, higher reaction temperature.Longer reaction time, use of a halogenated hydrocarbon, formation of salt byproduct.

Experimental Protocols

Protocol A: Catalytic Alkylation of 4-Methoxyaniline with 1-Decanol

This protocol is adapted from the procedure described in USSR Inventor's Certificate 166036.[1]

Materials:

  • 4-Methoxyaniline (p-anisidine)

  • 1-Decanol

  • Raney Nickel (W-2)

  • Toluene

  • Ethanol (for washing)

  • Anhydrous Sodium Sulfate

Procedure:

  • A mixture of 4-methoxyaniline (0.1 mol, 12.3 g) and 1-decanol (0.2 mol, 31.6 g) is placed in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Toluene (100 mL) is added as the solvent.

  • Raney nickel (10% by weight of the aniline, 1.23 g) is carefully added to the reaction mixture.

  • The mixture is heated to reflux (approximately 110-120°C) with vigorous stirring for 6 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the Raney nickel catalyst is carefully filtered off through a pad of Celite. The filter cake is washed with ethanol.

  • The solvent is removed from the filtrate under reduced pressure.

  • The crude product is purified by vacuum distillation to yield this compound. For higher purity, column chromatography on silica gel may be employed.

Protocol B: N-Alkylation of 4-Methoxyaniline with 1-Bromodecane

This protocol is a standard method for the N-alkylation of anilines.

Materials:

  • 4-Methoxyaniline (p-anisidine)

  • 1-Bromodecane

  • Anhydrous Sodium Carbonate (Na₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl Acetate

  • Hexane

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of 4-methoxyaniline (0.1 mol, 12.3 g) in acetonitrile (200 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, is added anhydrous sodium carbonate (0.15 mol, 15.9 g).

  • 1-Bromodecane (0.11 mol, 24.3 g) is added to the mixture.

  • The reaction mixture is heated to reflux (approximately 82°C) and stirred for 24 hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate (200 mL) and water (100 mL). The aqueous layer is extracted with ethyl acetate (2 x 50 mL).

  • The combined organic layers are washed with brine (100 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the two synthetic protocols.

Protocol_A cluster_reactants Reactants cluster_conditions Reaction Conditions 4-Methoxyaniline 4-Methoxyaniline Reaction Mixture Reaction Mixture 4-Methoxyaniline->Reaction Mixture 1-Decanol 1-Decanol 1-Decanol->Reaction Mixture Raney Nickel Raney Nickel Raney Nickel->Reaction Mixture Toluene Toluene Toluene->Reaction Mixture Reflux (110-120°C, 6h) Reflux (110-120°C, 6h) Reflux (110-120°C, 6h)->Reaction Mixture Filtration Filtration Reaction Mixture->Filtration Evaporation Evaporation Filtration->Evaporation Purification Purification Evaporation->Purification This compound This compound Purification->this compound

Caption: Workflow for Protocol A: Catalytic Alkylation.

Protocol_B cluster_reactants Reactants cluster_conditions Reaction Conditions 4-Methoxyaniline 4-Methoxyaniline Reaction Mixture Reaction Mixture 4-Methoxyaniline->Reaction Mixture 1-Bromodecane 1-Bromodecane 1-Bromodecane->Reaction Mixture Sodium Carbonate Sodium Carbonate Sodium Carbonate->Reaction Mixture Acetonitrile Acetonitrile Acetonitrile->Reaction Mixture Reflux (82°C, 24h) Reflux (82°C, 24h) Reflux (82°C, 24h)->Reaction Mixture Workup Workup Reaction Mixture->Workup Extraction Extraction Workup->Extraction Purification Purification Extraction->Purification This compound This compound Purification->this compound

Caption: Workflow for Protocol B: N-Alkylation with Alkyl Halide.

References

The Influence of N-Alkyl Substitution on the Material Properties of Anilines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of N-alkyl substituents to the aniline molecule profoundly influences its physicochemical properties, impacting its behavior in a wide range of applications, from organic electronics to pharmaceutical intermediates. Understanding the correlation between the molecular structure of N-alkylanilines and their material properties is crucial for the rational design of novel compounds with tailored functionalities. This guide provides an objective comparison of the thermal, electrochemical, and spectroscopic properties of a homologous series of N-alkylanilines, supported by experimental data and detailed methodologies.

Correlation of Molecular Structure with Material Properties

The length and branching of the N-alkyl chain directly impact the steric and electronic environment of the aniline nitrogen atom and the phenyl ring. These structural modifications lead to predictable trends in various material properties.

Thermal Stability

The thermal stability of N-alkylanilines and their corresponding polymers generally decreases with increasing length of the N-alkyl chain. This trend is attributed to the lower bond dissociation energy of the C-C bonds in longer alkyl chains compared to the C-N and aromatic C-C bonds.

CompoundDecomposition Onset (TGA)Glass Transition Temp. (DSC)
Poly(N-methylaniline) (PNMA)Highest in the seriesTypically highest
Poly(N-ethylaniline) (PNEA)Decreases from PNMADecreases from PNMA
Poly(N-propylaniline) (PNPA)Decreases from PNEADecreases from PNEA
Poly(N-butylaniline) (PNBA)Lowest in the seriesTypically lowest

Note: The data presented are general trends observed for poly(N-alkylanilines). Absolute values can vary based on molecular weight and experimental conditions.[1]

Electrochemical Properties

The electrochemical behavior of N-alkylanilines is sensitive to the steric hindrance around the nitrogen atom. An increase in the bulkiness of the N-alkyl group can hinder the electrochemical polymerization process and affect the conductivity of the resulting polymers. Generally, the electrical conductivity of poly(N-alkylanilines) decreases as the size of the alkyl substituent increases. This is due to the increased distance between polymer chains, which impedes charge hopping.

CompoundOxidation PotentialPolymer Conductivity
N-MethylanilineLowest in the seriesHighest in the series
N-EthylanilineIncreases from N-methylanilineDecreases from poly(N-methylaniline)
N-PropylanilineIncreases from N-ethylanilineDecreases from poly(N-ethylaniline)
N-ButylanilineHighest in the seriesLowest in the series
Spectroscopic Properties

The N-alkyl substituent influences the electronic transitions and vibrational modes of the aniline molecule, leading to characteristic shifts in their spectroscopic signatures.

UV-Visible Spectroscopy: The primary absorption bands of N-alkylanilines in the UV-Vis spectrum are due to π → π* transitions within the benzene ring. The position and intensity of these bands are affected by the electronic effects of the N-alkyl group. Generally, alkyl groups are weakly electron-donating, which can cause a slight red shift (bathochromic shift) in the absorption maxima compared to aniline.

Infrared (IR) Spectroscopy: The IR spectra of N-alkylanilines are characterized by the N-H stretching vibration (for secondary amines), C-N stretching, and the vibrations of the aromatic ring and the alkyl chain. The presence and nature of the N-alkyl group are clearly identifiable. For instance, the N-H stretch in N-methylaniline is a single peak, distinguishing it from the two N-H stretching peaks of aniline. The C-H stretching vibrations of the alkyl chain appear in the 2850-2960 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide detailed structural information. The chemical shifts of the protons and carbons in the alkyl chain are characteristic of their position relative to the nitrogen atom. The signals of the aromatic protons and carbons are also influenced by the electronic effects of the N-alkyl group.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of N-alkylanilines or their polymers.

Methodology:

  • A small sample (5-10 mg) is placed in a tared TGA pan.

  • The pan is placed in the TGA furnace.

  • The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen).

  • The weight of the sample is continuously monitored and recorded as a function of temperature.

  • The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and other thermal transitions.

Methodology:

  • A small sample (5-10 mg) is hermetically sealed in an aluminum DSC pan.

  • An empty sealed pan is used as a reference.

  • The sample and reference pans are subjected to a controlled temperature program, typically involving a heat-cool-heat cycle to erase the thermal history. For example, heating from room temperature to 150 °C, cooling to -50 °C, and then reheating to 150 °C at a constant rate (e.g., 10 °C/min).

  • The differential heat flow between the sample and the reference is measured as a function of temperature. The Tg is observed as a step-like change in the baseline of the DSC thermogram.

Cyclic Voltammetry (CV)

Objective: To investigate the electrochemical oxidation of N-alkylanilines.

Methodology:

  • A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • The electrodes are placed in an electrochemical cell containing a solution of the N-alkylaniline in a suitable solvent with a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate in acetonitrile).

  • The potential of the working electrode is swept linearly from an initial potential to a vertex potential and then back to the initial potential at a set scan rate (e.g., 100 mV/s).

  • The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram, from which the oxidation potential can be determined.

UV-Visible Spectroscopy

Objective: To determine the electronic absorption properties of N-alkylanilines.

Methodology:

  • A dilute solution of the N-alkylaniline is prepared in a UV-transparent solvent (e.g., ethanol or hexane).

  • A cuvette is filled with the solvent to be used as a reference (blank).

  • The absorbance of the blank is measured across the desired wavelength range (e.g., 200-400 nm).

  • The cuvette is then filled with the sample solution, and its absorbance is measured over the same range.

  • The resulting spectrum shows the absorbance as a function of wavelength, from which the wavelength of maximum absorbance (λmax) can be determined.

Visualization of a Relevant Biological Pathway

Aniline and its derivatives are known to induce toxicity, and understanding the underlying molecular mechanisms is crucial in drug development. Aniline exposure can lead to oxidative stress and the activation of specific signaling pathways. The following diagram illustrates the activation of oxidative stress-responsive signaling pathways in the spleen in response to aniline exposure.[2][3][4]

Aniline_Toxicity_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Response Aniline Aniline Exposure OxidativeStress Oxidative Stress (Iron Overload) Aniline->OxidativeStress Induces MAPKs MAPK Activation (p-ERK1/2, p-JNK1/2, p-p38) OxidativeStress->MAPKs Activates IKK IKK Activation (p-IKKα/β) OxidativeStress->IKK Activates AP1_Activation AP-1 Activation (p-c-Jun) MAPKs->AP1_Activation Phosphorylates NFkB_Activation NF-κB Activation (p-IκBα, p-p65) IKK->NFkB_Activation Phosphorylates Cytokine_Upregulation Upregulation of Pro-inflammatory Cytokines (IL-1, IL-6, TNF-α) NFkB_Activation->Cytokine_Upregulation Promotes Transcription AP1_Activation->Cytokine_Upregulation Promotes Transcription Cellular_Outcome Fibrogenic/Tumorigenic Response Cytokine_Upregulation->Cellular_Outcome Leads to

Caption: Aniline-induced oxidative stress signaling pathway.

Conclusion

The material properties of N-alkylanilines are intricately linked to their molecular structure, particularly the nature of the N-alkyl substituent. A systematic understanding of these structure-property relationships allows for the predictive design of molecules with desired thermal, electrochemical, and spectroscopic characteristics. This guide provides a foundational comparison and detailed experimental protocols to aid researchers in the synthesis and characterization of novel N-alkylaniline derivatives for a variety of scientific and industrial applications.

References

Safety Operating Guide

Safe Disposal of N-decyl-4-methoxyaniline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Pre-Disposal and Handling

Before disposal, it is imperative to handle N-decyl-4-methoxyaniline with appropriate personal protective equipment (PPE) to minimize exposure risks. This includes wearing protective gloves, clothing, eye protection, and face protection.[1][2] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or fumes.[2][3] Contaminated clothing should be removed immediately and washed before reuse.[1]

Spill Containment and Cleanup

In the event of a spill, the area should be evacuated of unprotected personnel.[2][4] For solid spills, the material should be carefully swept up to avoid generating dust and placed into a suitable, closed container for disposal.[2][3][4] Mixing with sand or vermiculite can be an effective method for containment before transfer.[5] For liquid spills, absorbent materials such as fly ash or cement powder can be used to contain the substance.[6] It is crucial to prevent the chemical from entering drains or waterways.[2][5][6][7]

Disposal Procedure

The disposal of this compound must be carried out in accordance with local, state, and federal regulations.[5] The primary recommended method of disposal is through an approved waste disposal plant or a licensed chemical waste management company.[1][8] These facilities are equipped to handle and neutralize hazardous chemical waste safely. Do not discharge into rivers or drains.[5]

Step-by-Step Disposal Guidance:

  • Containerization: Place the waste material in a suitable, clearly labeled, and tightly closed container to await disposal.[3][4][5][7]

  • Professional Disposal: Arrange for the collection and disposal of the chemical waste by approved disposal specialists.[5]

  • Regulatory Compliance: Always consult and adhere to your institution's and region's specific environmental regulations regarding chemical waste.[5]

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not available, the hazardous nature of the analogous compound, 4-methoxyaniline, is well-documented.

Hazard Statement CodeDescriptionSource
H300 + H310 + H330Fatal if swallowed, in contact with skin or if inhaledSigma-Aldrich
H350May cause cancerSigma-Aldrich
H373May cause damage to organs through prolonged or repeated exposureSigma-Aldrich
H400Very toxic to aquatic lifeSigma-Aldrich
H412Harmful to aquatic life with long lasting effectsSigma-Aldrich

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: this compound Waste handling Step 1: Safe Handling (Wear appropriate PPE) start->handling spill Spill Occurs? handling->spill containment Step 2: Spill Containment (Absorb and collect) spill->containment Yes containerize Step 3: Containerize Waste (Label and seal container) spill->containerize No containment->containerize storage Step 4: Temporary Storage (Well-ventilated, secure area) containerize->storage disposal Step 5: Professional Disposal (Contact approved waste facility) storage->disposal end End: Proper Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling N-decyl-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for N-decyl-4-methoxyaniline

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the safety data for structurally analogous compounds, including o-anisidine, p-anisidine, N-benzyl-4-methoxyaniline, and N-methyl-4-anisidine. It is imperative to treat this compound with a high degree of caution, assuming it may share the hazardous properties of these related substances.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural, step-by-step guidance herein is designed to answer specific operational questions, ensuring safe laboratory practices.

Hazard Summary

Based on analogous compounds, this compound is anticipated to be hazardous. Potential hazards include:

  • Toxicity: Fatal or toxic if swallowed, in contact with skin, or if inhaled.[1][2]

  • Carcinogenicity: May cause cancer.[1][2][3]

  • Mutagenicity: Suspected of causing genetic defects.[1]

  • Organ Damage: May cause damage to organs through prolonged or repeated exposure.[2][3]

  • Environmental Hazard: Very toxic to aquatic life.[2][3]

Quantitative Data from Analogous Compounds

The following table summarizes quantitative data from safety data sheets of compounds structurally similar to this compound. This data should be used as a precautionary reference.

Propertyo-Anisidine (2-Methoxyaniline)p-Anisidine (4-Methoxyaniline)
Acute Toxicity (Oral) LD50 Rat: 1,890 mg/kg[1]Fatal if swallowed (Category 2)[2][3]
Acute Toxicity (Dermal) LD50 Rat: > 2,000 mg/kg[1]Fatal in contact with skin (Category 1)[2][3]
Acute Toxicity (Inhalation) LC50 Rat: > 3.87 mg/l (4 h)[1]Fatal if inhaled (Category 2)[2][3]
Carcinogenicity Possible human carcinogen (IARC Group 2B)[1]May cause cancer (Category 1B)[2][3]
Germ Cell Mutagenicity In vitro tests showed mutagenic effects[1]Not classified
Boiling Point -240 - 243 °C / 464 - 469 °F[2]
Melting Point -56 - 59 °C / 133 - 138 °F[2]
Log Kow -0.95[4]

Operational Plan: Handling and Disposal

This section provides a step-by-step protocol for the safe handling and disposal of this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is mandatory:

  • Eye and Face Protection: Chemical safety goggles with a face shield are required. Standard safety glasses are not sufficient.[1]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile, neoprene). Breakthrough times should be considered for prolonged tasks. Double-gloving is recommended.[5]

    • Lab Coat/Coveralls: A chemical-resistant lab coat or coveralls must be worn.[5] For tasks with a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection: Work must be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols.[2] If there is a risk of exposure outside of a fume hood, a full-face respirator with appropriate cartridges for organic vapors and particulates should be used.[6][7]

  • Footwear: Closed-toe shoes are required. For larger quantities or where spills are possible, chemical-resistant boots should be worn.

Safe Handling Procedures
  • Preparation:

    • Designate a specific area within a chemical fume hood for handling this compound.

    • Ensure that an emergency eyewash station and safety shower are readily accessible.[8]

    • Assemble all necessary equipment and reagents before starting work.

    • Verify that all containers are properly labeled and in good condition.

  • During Use:

    • Always handle this compound within the designated area of the chemical fume hood.

    • Avoid direct contact with the substance. Use spatulas or other appropriate tools for transfers.

    • Keep containers tightly closed when not in use.[1][4]

    • Do not eat, drink, or smoke in the laboratory.[4][9]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][9]

  • Spill Management:

    • In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[1][9]

    • Clean the spill area thoroughly.

    • For larger spills, evacuate the area and follow emergency procedures.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all solid and liquid waste containing this compound in separate, clearly labeled, and sealed containers.

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

  • Disposal:

    • Dispose of the hazardous waste through an approved waste disposal plant.[2][9]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[9]

    • Contaminated PPE (gloves, disposable lab coats) should also be disposed of as hazardous waste.

Workflow Diagrams

The following diagrams illustrate the key workflows for safely handling this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_spill Spill Response prep1 Conduct Risk Assessment prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Fume Hood Work Area prep2->prep3 handle1 Transfer/Use Chemical prep3->handle1 handle2 Keep Containers Closed handle1->handle2 handle3 Monitor for Spills handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 spill1 Evacuate if Necessary handle3->spill1 Spill Occurs clean2 Segregate Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 spill2 Contain Spill spill1->spill2 spill3 Absorb and Collect spill2->spill3 spill4 Dispose as Hazardous Waste spill3->spill4

Caption: Workflow for the safe handling of this compound.

Disposal Workflow for this compound Waste cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal coll1 Segregate Solid & Liquid Waste coll2 Use Labeled, Sealed Containers coll1->coll2 coll3 Include Contaminated PPE coll2->coll3 stor1 Store in Designated Area coll3->stor1 stor2 Away from Incompatible Materials stor1->stor2 disp1 Arrange Pickup by Approved Vendor stor2->disp1 disp2 Complete Waste Manifest disp1->disp2 disp3 Maintain Disposal Records disp2->disp3

Caption: Waste disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.